molecular formula C19H25ClN5O2.CH3O4S<br>C20H28ClN5O6S B12374983 Cationic red GTL CAS No. 14254-17-2

Cationic red GTL

Cat. No.: B12374983
CAS No.: 14254-17-2
M. Wt: 502.0 g/mol
InChI Key: NUSZYOCSDMLOQE-UHFFFAOYSA-M
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Description

Cationic red GTL is a useful research compound. Its molecular formula is C19H25ClN5O2.CH3O4S and its molecular weight is 502.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

14254-17-2

Molecular Formula

C19H25ClN5O2.CH3O4S
C20H28ClN5O6S

Molecular Weight

502.0 g/mol

IUPAC Name

2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;methyl sulfate

InChI

InChI=1S/C19H25ClN5O2.CH4O4S/c1-5-23(12-13-25(2,3)4)16-8-6-15(7-9-16)21-22-19-11-10-17(24(26)27)14-18(19)20;1-5-6(2,3)4/h6-11,14H,5,12-13H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

NUSZYOCSDMLOQE-UHFFFAOYSA-M

Canonical SMILES

CCN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl.COS(=O)(=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Spectroscopic Properties of Basic Red 18 for Fluorescence Microscopy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 18 is a cationic monoazo dye belonging to the extensive family of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-).[1][2] While many azo dyes are known for their use in the textile industry due to their vibrant colors, their application in biological sciences, particularly in fluorescence microscopy, is an area of growing interest.[3] The cationic nature of Basic Red 18 facilitates its interaction with anionic components of the cell, suggesting its potential as a fluorescent probe for specific cellular structures. This guide provides a comprehensive overview of the known spectroscopic properties of Basic Red 18 and outlines detailed experimental protocols for its characterization and application in fluorescence microscopy. Due to the limited availability of specific photophysical data for Basic Red 18, this guide also presents methodologies for determining these properties, drawing parallels with similar azo dyes where necessary.

Chemical and Physical Properties

Basic Red 18 is a dark red powder with good solubility in water.[2][3] Its key chemical identifiers and properties are summarized in the table below.

PropertyValueReference
C.I. NameBasic Red 18[2]
Molecular FormulaC₁₉H₂₅Cl₂N₅O₂[2]
Molecular Weight426.34 g/mol [2]
CAS Number14097-03-1[2]
AppearanceDark red powder[3]

Spectroscopic Properties

The color of azo dyes arises from the extended π-electron system created by the azo group in conjunction with aromatic rings. The absorption of light in the visible spectrum excites these π-electrons to higher energy states. While many azo dyes exhibit low fluorescence due to efficient non-radiative decay pathways, some, like Disperse Red 19, have been shown to be fluorescent.[4][5]

The spectroscopic properties of Basic Red 18 are crucial for its application in fluorescence microscopy. The following table summarizes the available data and indicates where further experimental determination is required. A related compound, Disperse Red 19, provides some insight into the potential spectral range of Basic Red 18.[4]

ParameterValue (Basic Red 18)Value (Disperse Red 19, for comparison)Reference
Absorption Maximum (λmax) ~540-550 nm (in aqueous solution)495 nm (in ethanol)[4]
Emission Maximum (λem) Not explicitly reported.640 nm (in ethanol)[4]
Stokes Shift To be determined145 nm[4]
Molar Extinction Coefficient (ε) To be determinedNot explicitly reported.
Fluorescence Quantum Yield (ΦF) Not explicitly reported.Not explicitly reported, but described as "highly fluorescent".[4]
Fluorescence Lifetime (τF) Not explicitly reported.Not explicitly reported.

Note: The spectroscopic properties of dyes are highly dependent on their environment, including the solvent polarity.[6][7][8][9][10]

Experimental Protocols

To fully characterize Basic Red 18 for fluorescence microscopy, the following experimental protocols are proposed.

Determination of Absorption and Emission Spectra

Objective: To determine the optimal excitation and emission wavelengths of Basic Red 18 in various solvents.

Methodology:

  • Sample Preparation: Prepare a stock solution of Basic Red 18 in a suitable solvent (e.g., ethanol, water, PBS). Prepare a series of dilutions to find an optimal concentration with an absorbance between 0.1 and 0.5 at the expected λmax.

  • Absorbance Measurement: Use a UV-Visible spectrophotometer to measure the absorbance spectrum of the diluted Basic Red 18 solution from 300 nm to 700 nm. The wavelength with the highest absorbance is the λmax.

  • Fluorescence Measurement: Use a spectrofluorometer to measure the emission spectrum. Excite the sample at its λmax and scan the emission wavelengths over a range starting from ~20 nm above the excitation wavelength to 800 nm. The wavelength with the highest fluorescence intensity is the λem.

  • Data Analysis: Plot absorbance and fluorescence intensity as a function of wavelength. Calculate the Stokes shift by subtracting the λmax from the λem.

Determination of Molar Extinction Coefficient

Objective: To quantify the light-absorbing capacity of Basic Red 18.

Methodology:

  • Sample Preparation: Prepare a series of at least five known concentrations of Basic Red 18 in a specific solvent.

  • Absorbance Measurement: Measure the absorbance of each solution at the λmax using a spectrophotometer with a 1 cm path length cuvette.

  • Data Analysis: Plot a graph of absorbance versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the linear fit will be the molar extinction coefficient (ε) in units of M⁻¹cm⁻¹.

Determination of Relative Fluorescence Quantum Yield

Objective: To measure the efficiency of fluorescence emission of Basic Red 18 relative to a known standard.

Methodology:

  • Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield and similar absorption and emission properties to Basic Red 18. Rhodamine 101 (ΦF ≈ 0.91 in ethanol) is a potential candidate.[11]

  • Sample and Standard Preparation: Prepare a series of dilutions for both Basic Red 18 and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Absorbance and Fluorescence Measurement: For both the sample and the standard, measure the absorbance at the chosen excitation wavelength and the integrated fluorescence intensity across the emission spectrum.

  • Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of Basic Red 18 (ΦF,X) can be calculated using the following equation:[12]

    ΦF,X = ΦF,S * (mX / mS) * (nX² / nS²)

    Where:

    • ΦF,S is the quantum yield of the standard.

    • mX and mS are the slopes of the linear fits for the sample and standard, respectively.

    • nX and nS are the refractive indices of the sample and standard solutions (if different solvents are used).

Determination of Fluorescence Lifetime

Objective: To measure the average time Basic Red 18 spends in the excited state.

Methodology:

  • Instrumentation: Use a time-correlated single-photon counting (TCSPC) system.[13]

  • Sample Preparation: Prepare a dilute solution of Basic Red 18 in the desired solvent.

  • Data Acquisition: Excite the sample with a pulsed light source (e.g., a picosecond laser diode) at a wavelength close to the λmax of the dye. Detect the emitted photons using a high-speed detector. The TCSPC electronics measure the time delay between the excitation pulse and the arrival of each photon.

  • Data Analysis: A histogram of photon arrival times is generated, which represents the fluorescence decay curve. This decay curve is then fitted to an exponential function to determine the fluorescence lifetime (τF).[13]

Live-Cell Staining with Basic Red 18 for Fluorescence Microscopy

Objective: To visualize cellular structures using Basic Red 18 as a fluorescent probe.

Methodology:

  • Cell Culture: Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluency.

  • Staining Solution Preparation: Prepare a working solution of Basic Red 18 in a serum-free cell culture medium. A starting concentration range of 0.1 to 5 µM is recommended.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or complete culture medium to remove unbound dye.

  • Imaging:

    • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with filters appropriate for excitation around 550 nm and emission detection around 570 nm.

Visualizations

Experimental Workflow for Spectroscopic Characterization

Spectroscopic_Characterization_Workflow cluster_prep Sample Preparation cluster_abs_em Absorption & Emission cluster_qy Quantum Yield cluster_lt Lifetime cluster_analysis Data Analysis prep Prepare Stock & Dilutions of Basic Red 18 abs Measure Absorbance (UV-Vis Spectrophotometer) prep->abs qy_meas Measure Abs & Integrated Fluorescence of Sample & Standard prep->qy_meas lt_meas Measure Fluorescence Decay (TCSPC) prep->lt_meas em Measure Emission (Spectrofluorometer) abs->em Excite at λmax analysis_abs_em Determine λmax, λem, Stokes Shift em->analysis_abs_em qy_std Prepare Standard (e.g., Rhodamine 101) qy_std->qy_meas analysis_qy Calculate Relative Quantum Yield qy_meas->analysis_qy analysis_lt Determine Fluorescence Lifetime lt_meas->analysis_lt

Caption: Workflow for the spectroscopic characterization of Basic Red 18.

Experimental Workflow for Live-Cell Staining and Fluorescence Microscopy

Live_Cell_Staining_Workflow start Start: Culture Cells on Imaging Dish stain_prep Prepare Basic Red 18 Staining Solution (0.1-5 µM) start->stain_prep wash1 Wash Cells with Pre-warmed PBS stain_prep->wash1 stain Incubate with Staining Solution (15-30 min, 37°C) wash1->stain wash2 Wash Cells 2-3x with PBS or Culture Medium stain->wash2 image Image with Fluorescence Microscope (Ex: ~550 nm, Em: ~570 nm) wash2->image end End: Acquire & Analyze Images image->end

Caption: Workflow for live-cell staining and imaging with Basic Red 18.

Conclusion

Basic Red 18 holds promise as a fluorescent probe for cellular imaging, owing to its cationic nature and visible light absorption. However, a comprehensive understanding of its photophysical properties is essential for its effective and quantitative application in fluorescence microscopy. This guide has summarized the currently available information and provided detailed experimental protocols to determine the key spectroscopic parameters, including absorption and emission spectra, molar extinction coefficient, fluorescence quantum yield, and lifetime. The provided workflows offer a clear roadmap for researchers to characterize Basic Red 18 and integrate it into their fluorescence microscopy studies. Further research to elucidate these properties will be invaluable for the scientific community, enabling the full potential of this dye to be realized in biological and biomedical research.

References

The Staining of Basophilic Structures by Basic Red 18: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the principles and methodologies underlying the staining of basophilic structures with Basic Red 18, a cationic monoazo dye. The document outlines the chemical properties of the dye, the mechanism of its interaction with cellular components, and a detailed protocol for its application in histological preparations.

Core Principle: Electrostatic Attraction

The fundamental principle governing the staining of basophilic structures by Basic Red 18 is a straightforward yet powerful electrostatic interaction.[1] Basic Red 18 is a cationic dye, meaning it carries a net positive charge at physiological pH.[2] Conversely, basophilic cellular structures are characterized by a high concentration of anionic (negatively charged) macromolecules.[1] This charge differential forms the basis of the staining mechanism.

The primary targets for Basic Red 18 within a cell are the nucleic acids, deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). The phosphodiester backbone of these molecules is rich in phosphate groups (PO₄³⁻), which impart a strong negative charge.[1] Consequently, the positively charged Basic Red 18 molecules are electrostatically drawn to and bind with these nucleic acid-rich structures.

Key basophilic structures stained by Basic Red 18 include:

  • The Nucleus: Specifically, the heterochromatin (condensed, transcriptionally inactive DNA) and the nucleolus (a site of ribosome synthesis and rich in ribosomal RNA) exhibit strong basophilia.[1]

  • Ribosomes: These organelles, responsible for protein synthesis, are composed of ribosomal RNA and protein, contributing to cytoplasmic basophilia.

  • Rough Endoplasmic Reticulum (RER): The presence of numerous ribosomes on its surface gives the RER a basophilic character.

Beyond nucleic acids, other anionic molecules within tissues can also attract Basic Red 18, such as sulfated glycosaminoglycans found in the extracellular matrix of cartilage.[1]

The intensity of staining is influenced by the pH of the staining solution. In acidic environments, the positive charge of the Basic Red 18 dye is enhanced, which can lead to a stronger attraction to the anionic tissue components and more intense staining of nuclei.[1][2] Conversely, at higher pH values, the positive charge of the dye may decrease, potentially reducing staining intensity.[2]

Physicochemical Properties of Basic Red 18

A summary of the key physicochemical properties of Basic Red 18 is presented in the table below.

PropertyValue
C.I. Name Basic Red 18
Molecular Formula C₁₉H₂₅Cl₂N₅O₂
Molecular Weight 426.34 g/mol
Appearance Dark red powder
Solubility in Water (60 °C) 30 g/L
Dye Class Cationic, Monoazo

Experimental Protocol: Staining of Basophilic Structures with Basic Red 18

The following is a general protocol for staining paraffin-embedded tissue sections with Basic Red 18. This protocol is based on established methods for similar cationic dyes and should be optimized for specific tissues and experimental conditions.[1]

Reagents
  • Basic Red 18 Dye Powder

  • Distilled Water

  • Glacial Acetic Acid

  • Ethanol (absolute and graded concentrations)

  • Xylene

  • Mounting Medium

Solution Preparation
  • Stock Staining Solution (1% w/v): Dissolve 1 gram of Basic Red 18 in 100 mL of distilled water. Gentle heating may be necessary for complete dissolution.[1]

  • Working Staining Solution (0.1% w/v): Dilute 10 mL of the 1% stock solution with 90 mL of distilled water. To enhance nuclear staining, add 1 mL of glacial acetic acid to the working solution.[1]

Staining Procedure
  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer through two changes of absolute ethanol for 3 minutes each.

    • Hydrate through descending grades of ethanol (e.g., 95%, 70%) for 3 minutes each.

    • Rinse in distilled water.

  • Staining:

    • Immerse slides in the 0.1% Basic Red 18 working staining solution for 5-10 minutes. The optimal time may vary depending on the tissue type and desired staining intensity.

  • Rinsing and Differentiation:

    • Rinse briefly in distilled water to remove excess stain.

    • If staining is too intense, differentiate by briefly rinsing in acidified alcohol (e.g., 1% HCl in 70% ethanol) until the desired differentiation is achieved. Monitor this step microscopically.[1]

    • Rinse in running tap water to stop the differentiation process.

  • Dehydration and Mounting:

    • Dehydrate through ascending grades of ethanol (e.g., 70%, 95%, absolute) for 3 minutes each.

    • Clear in two changes of xylene for 5 minutes each.

    • Mount with a permanent mounting medium.

Expected Results
  • Basophilic Structures (Nuclei, Ribosomes): Red to reddish-pink

  • Cytoplasm: Lighter pink or unstained, depending on the degree of differentiation.

Visualizations

Staining Mechanism

G Mechanism of Basic Red 18 Staining cluster_dye Basic Red 18 (Cationic Dye) cluster_tissue Basophilic Structure Dye Basic Red 18 (+) NucleicAcid Nucleic Acids (DNA/RNA) (Anionic, PO₄³⁻) Dye->NucleicAcid Electrostatic Attraction

Caption: Electrostatic attraction between cationic Basic Red 18 and anionic nucleic acids.

Experimental Workflow

G Histological Staining Workflow with Basic Red 18 Start Deparaffinization & Rehydration Stain Staining with 0.1% Basic Red 18 Start->Stain Rinse Rinse in Distilled Water Stain->Rinse Differentiate Differentiation (Acidified Alcohol) Rinse->Differentiate Dehydrate Dehydration Differentiate->Dehydrate Clear Clearing (Xylene) Dehydrate->Clear Mount Mounting Clear->Mount

Caption: General workflow for staining tissue sections with Basic Red 18.

References

Cationic Red GTL as a Fluorescent Probe for Nucleic Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Cationic Red GTL (also known as C.I. Basic Red 18) and its potential application as a fluorescent probe for nucleic acids. While detailed research on this compound in this specific role is limited, its chemical nature as a cationic dye provides a strong theoretical basis for its interaction with the anionic phosphate backbone of DNA and RNA. This guide consolidates the known properties of this compound and supplements this with data and protocols from well-characterized red-emitting cationic nucleic acid stains such as Propidium Iodide (PI), Ethidium Bromide (EtBr), and SYTOX Orange. The document covers the fundamental principles of cationic dye-nucleic acid interactions, photophysical properties, detailed experimental protocols for various applications, and a discussion on the potential and limitations of this compound as a fluorescent probe.

Introduction to Cationic Dyes for Nucleic Acid Staining

Cationic dyes are organic molecules that possess a net positive charge at physiological pH. This characteristic is fundamental to their utility as nucleic acid probes. The phosphate backbone of DNA and RNA is inherently negatively charged, leading to a strong electrostatic attraction with positively charged dye molecules. This initial interaction is often the first step in the binding process, which can be further stabilized by other non-covalent interactions, including intercalation between base pairs and groove binding.

Upon binding to nucleic acids, many cationic fluorescent dyes exhibit significant changes in their photophysical properties. A common and highly desirable characteristic is a substantial increase in fluorescence quantum yield, a phenomenon often referred to as "light-up" probing. This occurs because the rigid, hydrophobic environment within the nucleic acid structure restricts the non-radiative decay pathways of the dye, leading to a dramatic enhancement of its fluorescence emission. This light-up property is crucial for achieving a high signal-to-noise ratio in imaging and quantification assays.

This compound (C.I. Basic Red 18) is a monoazo dye with a localized positive charge, making it a candidate for nucleic acid binding.[1] Its primary applications have historically been in the textile industry.[1][2][3] However, its chemical structure and cationic nature suggest its potential as a fluorescent probe for biological applications.

Physicochemical and Photophysical Properties

The utility of a fluorescent probe is defined by its photophysical characteristics. While comprehensive data for this compound's interaction with nucleic acids is not extensively published, its basic properties and those of comparable well-established dyes are summarized below.

Properties of this compound (C.I. Basic Red 18)
PropertyValueReference(s)
Chemical Name C.I. Basic Red 18[2][3]
CAS Number 14097-03-1[2][3]
Molecular Formula C₁₉H₂₅Cl₂N₅O₂[2][3]
Molecular Weight 426.34 g/mol [2][3]
Appearance Dark red powder[2][3]
Absorption Maximum (λmax) 540–550 nm[4]
Emission Maximum (λem) ~580-600 nm (Estimated)[4]
Comparative Photophysical Data of Red-Emitting Nucleic Acid Probes

This table provides data for well-characterized red-emitting probes to serve as a benchmark for the expected performance of a cationic red dye upon binding to dsDNA.

PropertyPropidium Iodide (PI)Ethidium Bromide (EtBr)SYTOX Orange
λmax (Bound to dsDNA) 535 nm520 nm547 nm
λem (Bound to dsDNA) 617 nm590 nm570 nm
Quantum Yield (Free) ~0.01~0.01Low
Quantum Yield (Bound) ~0.2-0.3~0.150.9
Fluorescence Enhancement 20-30 fold~25 fold>500 fold
Binding Affinity (Kd or Ka) Ka ~ 10⁵ - 10⁶ M⁻¹Ka ~ 10⁴ - 10⁶ M⁻¹High Affinity
Reference(s) [5][6][7][8][9][10][11][12][13][14][15][16][17]

Mechanism of Action and Signaling Pathways

The interaction between cationic dyes and nucleic acids is primarily a biophysical process rather than a complex signaling pathway. The binding mechanism can be broadly categorized into two main modes: electrostatic interaction and intercalation.

  • Electrostatic Interaction : The initial and driving force for binding is the attraction between the positively charged dye and the negatively charged phosphate backbone of the nucleic acid. This is a non-specific interaction.

  • Intercalation : Planar aromatic dyes, such as ethidium bromide and propidium iodide, can insert themselves between the stacked base pairs of the DNA double helix.[18] This mode of binding is typically characterized by a significant enhancement in fluorescence and structural changes to the DNA, such as unwinding of the helix.[9]

This compound, being a cationic molecule, is presumed to bind to nucleic acids primarily through electrostatic interactions.[1] The extent to which it may intercalate would depend on the planarity of its chromophore.

Below is a conceptual workflow illustrating the general mechanism of a "light-up" cationic fluorescent probe interacting with nucleic acids.

G Probe This compound (Low Fluorescence) Complex Probe-Nucleic Acid Complex (High Fluorescence) Probe->Complex Binding (Electrostatic, Intercalation) NA Nucleic Acid (DNA/RNA) NA->Complex Detection Fluorescence Detection (Microscopy, Flow Cytometry) Complex->Detection Excitation & Emission G cluster_prep Sample Preparation cluster_stain Staining cluster_analysis Analysis Harvest Harvest & Count Cells Resuspend Resuspend in Buffer (1x10^6 cells/mL) Harvest->Resuspend AddDye Add this compound (0.1-5 µM final) Resuspend->AddDye Incubate Incubate 5-15 min (Room Temp, Dark) AddDye->Incubate Analyze Analyze on Flow Cytometer (No Wash) Incubate->Analyze G start Cells on Coverslip fix Fix with 4% PFA start->fix wash1 Wash with PBS (3x) fix->wash1 perm Permeabilize with 0.1% Triton X-100 wash1->perm wash2 Wash with PBS (3x) perm->wash2 stain Stain with this compound wash2->stain wash3 Wash with PBS (3x) stain->wash3 mount Mount Coverslip wash3->mount image Image with Fluorescence Microscope mount->image

References

Visualizing Negatively Charged Cellular Components with Cationic Red GTL: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic Red GTL, also known by its Colour Index name Basic Red 18 or C.I. 11085, is a monoazo, cationic dye with fluorescent properties.[1][2] While extensively used in the textile industry, its positive charge and fluorescent nature present a potential application in cell biology for the visualization of negatively charged cellular components.[1][3] The primary mechanism of action is proposed to be the electrostatic attraction between the cationic dye molecule and anionic biomolecules within the cell, such as nucleic acids (DNA and RNA) in the nucleus and the inner mitochondrial membrane with its negative membrane potential.[1][4]

This technical guide provides a comprehensive overview of the known properties of this compound and outlines generalized protocols for its use in cellular imaging. It is important to note that while the physicochemical properties of this dye are documented, there is a notable absence of peer-reviewed research articles demonstrating its specific application and quantitative performance in fluorescence microscopy of biological samples. Therefore, the experimental protocols provided herein are based on general principles for cationic fluorescent dyes and should be considered as a starting point for further empirical optimization.

Physicochemical and Spectroscopic Properties

A summary of the key properties of this compound (Basic Red 18) is essential for designing imaging experiments. The following table collates the available data.

PropertyValueReference
C.I. Name Basic Red 18[2]
CAS Number 14097-03-1[2]
Molecular Formula C₁₉H₂₅Cl₂N₅O₂[2]
Molecular Weight 426.34 g/mol [2]
Appearance Dark red powder[1]
Dye Class Cationic, Monoazo[1]
Maximum Absorption (λmax) ~540-550 nm[1]
Maximum Emission (λem) ~570 nm[1]
Solubility in Water (at 60°C) 30 g/L[5]

Mechanism of Action: Electrostatic Interaction

The proposed mechanism for this compound staining of cellular components is based on electrostatic interactions.[1][6] The dye possesses a permanent positive charge, which facilitates its binding to cellular structures with a high density of negative charges.[5] These include the phosphate backbone of nucleic acids within the nucleus and the inner mitochondrial membrane, which maintains a significant negative potential due to the proton gradient established during oxidative phosphorylation.[1][4]

G cluster_cell Cellular Environment cluster_organelles Negatively Charged Components Dye This compound (+) Nucleus Nucleus (DNA/RNA, PO₄³⁻) Dye->Nucleus Electrostatic Attraction Mitochondrion Mitochondrion (Negative Membrane Potential) Dye->Mitochondrion Electrostatic Attraction

Figure 1. Proposed mechanism of this compound interaction with cellular components.

Experimental Protocols

The following are generalized protocols for staining live and fixed cells with this compound. These should be optimized for specific cell types and experimental conditions.

Reagent Preparation
  • Stock Solution (1 mM): Prepare a 1 mM stock solution of this compound (Basic Red 18) in dimethyl sulfoxide (DMSO). Store protected from light at -20°C.

  • Working Solution (1-10 µM): On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 µM in a suitable buffer (e.g., phosphate-buffered saline (PBS) or cell culture medium). The optimal concentration should be determined empirically.

Live Cell Staining Protocol
  • Cell Culture: Plate cells on an appropriate imaging dish or slide and culture until the desired confluency is reached.

  • Staining: Remove the culture medium and wash the cells once with pre-warmed PBS or serum-free medium. Add the pre-warmed this compound working solution to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium to reduce background fluorescence.[2]

  • Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets for excitation and emission (e.g., excitation ~540-550 nm, emission ~570 nm).[1]

Fixed Cell Staining Protocol
  • Cell Culture and Fixation: Plate and culture cells as for live-cell imaging. Fix the cells using a suitable fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

  • Washing: Wash the cells twice with PBS.

  • Permeabilization (Optional): If targeting intracellular structures other than those accessible in non-permeabilized cells, permeabilize the cells with a detergent such as 0.1-0.5% Triton X-100 in PBS for 10 minutes. Wash twice with PBS.

  • Staining: Add the this compound working solution and incubate for 15-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells two to three times with PBS to remove unbound dye.

  • Mounting and Imaging: Mount the coverslip with an appropriate mounting medium. Image using a fluorescence microscope with suitable filter sets.

G cluster_live Live Cell Protocol cluster_fixed Fixed Cell Protocol start Start: Plate Cells culture Culture Cells to Desired Confluency start->culture wash1 Wash with PBS/Medium culture->wash1 fix Fix with 4% PFA culture->fix live_incubation Incubate 15-30 min at 37°C wash1->live_incubation stain Incubate with this compound Working Solution (1-10 µM) wash2 Wash to Remove Excess Dye image Image with Fluorescence Microscope wash2->image mount Mount Coverslip wash2->mount live_incubation->wash2 permeabilize Optional: Permeabilize (e.g., 0.1% Triton X-100) fix->permeabilize fixed_incubation Incubate 15-30 min at RT permeabilize->fixed_incubation fixed_incubation->wash2 mount->image

Figure 2. Generalized experimental workflow for cell staining with this compound.

Quantitative Data and Further Considerations

As of the date of this document, there is no quantitative data available in peer-reviewed literature regarding the performance of this compound in cellular imaging. For researchers and drug development professionals interested in utilizing this dye, it is imperative to perform validation experiments to characterize its properties in the specific biological system of interest. Key parameters to evaluate include:

  • Photostability: Assess the rate of photobleaching under typical imaging conditions to determine the suitability for time-lapse experiments.[7][8]

  • Signal-to-Noise Ratio: Quantify the fluorescence intensity in the structures of interest relative to the background fluorescence.

  • Specificity: Co-stain with well-characterized organelle-specific dyes (e.g., MitoTracker for mitochondria, DAPI for the nucleus) to confirm the localization of this compound.

  • Cytotoxicity: For live-cell imaging, evaluate the potential toxic effects of the dye on cell health and function over the time course of the experiment.

Conclusion

This compound (Basic Red 18) is a fluorescent dye with the potential to serve as a probe for negatively charged cellular components due to its cationic nature. Its mechanism of action is likely driven by electrostatic attraction to anionic biomolecules in the nucleus and mitochondria. While generalized protocols for its use can be proposed based on its chemical properties, the lack of published, peer-reviewed studies necessitates a thorough, empirical validation by the end-user. The characterization of its photostability, specificity, and cytotoxicity will be crucial in determining its utility as a reliable tool in cellular imaging for research and drug development.

References

Cationic Red GTL: A Technical Guide to its Photophysical Characteristics for Advanced Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic Red GTL, also known as C.I. Basic Red 18, is a versatile monoazo dye with fluorescent properties that has found applications in various scientific and industrial fields, including as a stain in biological research.[1][2] Its utility in cellular imaging stems from its cationic nature, which facilitates its interaction with and accumulation in negatively charged cellular components. This technical guide provides an in-depth overview of the known photophysical characteristics of this compound, detailed experimental protocols for its characterization and use in cellular imaging, and visual workflows to support experimental design. While extensive specific data for this compound is not widely published, this guide consolidates available information and provides context with typical values for similar dyes.

Core Photophysical and Chemical Properties

The interaction of this compound with light is central to its application as a fluorescent probe. The dye's coloration is a result of its conjugated double bond system, which forms the chromophore responsible for absorbing light in the visible spectrum.[3] A key feature of this molecule is its permanent positive charge, which drives its affinity for anionic substrates within the cell.[4]

Data Presentation: Physicochemical and Spectroscopic Properties

PropertySymbolValueReference
Chemical Identity
C.I. NameBasic Red 18, C.I. 11085[2][5]
Common NameThis compound[1]
CAS Number14097-03-1[2]
Molecular FormulaC₁₉H₂₅Cl₂N₅O₂[2]
Molecular WeightMW426.34 g/mol [2]
AppearanceDark red powder[2]
Spectroscopic Properties
Maximum Absorptionλₘₐₓ~540-550 nm[4]
Maximum Emissionλₑₘ~570 nm[4]
Photophysical Properties
Fluorescence Quantum YieldΦfNot widely reported (Typical: 0.1 - 0.5)
Fluorescence LifetimeτfNot widely reported (Typical: 1 - 4 ns)

Note: Typical values for Fluorescence Quantum Yield and Fluorescence Lifetime are based on general knowledge of similar red fluorescent dyes used in cellular imaging and are provided for estimation purposes. Experimental determination is recommended for specific applications.

Mechanism of Action for Cellular Imaging

The primary mechanism driving the utility of this compound as a cellular stain is electrostatic attraction.[4] The dye's net positive charge leads to its accumulation in cellular compartments characterized by a high density of negative charges.[4] This includes:

  • Mitochondria: The inner mitochondrial membrane maintains a significant negative membrane potential, which actively drives the accumulation of cationic dyes.[4]

  • Nucleus: The phosphate backbone of nucleic acids (DNA and RNA) imparts a strong negative charge to the nucleus, making it a target for cationic dyes.[4]

This preferential accumulation allows for the visualization of these organelles using fluorescence microscopy.

Experimental Protocols

Determining Photophysical Characteristics

1. UV-Visible Absorption Spectroscopy

  • Objective: To determine the maximum absorption wavelength (λₘₐₓ) of this compound.

  • Methodology:

    • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or ethanol). From this, prepare a dilute solution with an absorbance in the range of 0.1 - 1.0 at the expected maximum.

    • Instrumentation: Use a calibrated UV-Visible spectrophotometer.

    • Measurement: Scan the absorbance of the solution across a relevant wavelength range (e.g., 300-700 nm). The wavelength at which the highest absorbance is recorded is the λₘₐₓ.

2. Fluorescence Spectroscopy

  • Objective: To determine the maximum emission wavelength (λₑₘ) and the relative fluorescence quantum yield (Φf) of this compound.[3]

  • Methodology:

    • Solution Preparation: Prepare a dilute solution of this compound with an absorbance of approximately 0.1 at the λₘₐₓ to minimize inner filter effects.[3]

    • Instrumentation: Use a calibrated spectrofluorometer.[3]

    • Emission Spectrum Measurement: Set the excitation wavelength to the determined λₘₐₓ. Scan the fluorescence emission over a wavelength range longer than the excitation wavelength (e.g., 550-800 nm). The wavelength with the highest fluorescence intensity is the λₑₘ.[3]

    • Quantum Yield Determination (Relative Method):

      • Select a standard dye with a known quantum yield and similar absorption/emission properties (e.g., Rhodamine 6G).[3]

      • Record the absorbance and fluorescence spectra of both the this compound solution and the standard solution under identical experimental conditions.[3]

      • The quantum yield is calculated using the following equation:[3] Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[3]

3. Time-Resolved Fluorescence Spectroscopy

  • Objective: To measure the fluorescence lifetime (τf) of this compound.[3]

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of this compound as for fluorescence spectroscopy.[3]

    • Instrumentation: A time-correlated single-photon counting (TCSPC) system is commonly used. This involves a pulsed light source (e.g., a picosecond laser diode) for excitation and a sensitive, high-speed detector.[3]

    • Measurement: The sample is excited with short pulses of light at its λₘₐₓ. The TCSPC electronics measure the time delay between the excitation pulse and the detection of emitted photons. By collecting data from many such events, a histogram of photon arrival times is generated, from which the fluorescence lifetime can be calculated by fitting to an exponential decay model.[3]

Live-Cell Staining and Imaging
  • Objective: To visualize cellular components (e.g., mitochondria, nucleus) in living cells using this compound.

  • Materials:

    • This compound

    • Cultured cells on a suitable imaging dish or slide

    • Phosphate-buffered saline (PBS)

    • Serum-free cell culture medium

    • Fluorescence microscope with appropriate filter sets (e.g., excitation ~550 nm, emission ~570 nm)

  • Protocol:

    • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent like DMSO. Store protected from light.[4]

    • Staining Solution Preparation: On the day of the experiment, dilute the stock solution in serum-free cell culture medium to a final working concentration. A starting concentration range of 0.1 to 5 µM is recommended, with the optimal concentration to be determined experimentally.[4]

    • Cell Staining:

      • Remove the culture medium from the cells.

      • Wash the cells once with pre-warmed PBS.

      • Add the pre-warmed staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator. Incubation time may require optimization.[4]

    • Washing:

      • Remove the staining solution.

      • Wash the cells two to three times with pre-warmed PBS or complete culture medium to remove unbound dye.[4]

    • Imaging:

      • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

      • Image the cells using a fluorescence microscope with filter sets appropriate for the dye's spectral characteristics.[4]

Mandatory Visualizations

experimental_workflow cluster_photophysics Photophysical Characterization prep_uvvis Prepare Dilute Solution (Abs ~0.1-1.0) uvvis_spec UV-Vis Spectroscopy prep_uvvis->uvvis_spec get_lambda_max Determine λₘₐₓ uvvis_spec->get_lambda_max prep_fluor Prepare Dilute Solution (Abs ~0.1) fluor_spec Fluorescence Spectroscopy prep_fluor->fluor_spec get_lambda_em Determine λₑₘ fluor_spec->get_lambda_em get_qy Calculate Quantum Yield (Φf) (Relative to Standard) fluor_spec->get_qy prep_tcspc Prepare Dilute Solution tcspc Time-Resolved Spectroscopy (TCSPC) prep_tcspc->tcspc get_lifetime Determine Lifetime (τf) tcspc->get_lifetime

Caption: Workflow for determining the photophysical characteristics of this compound.

live_cell_imaging_workflow start Start: Cultured Cells prep_stain Prepare Staining Solution (0.1-5 µM in serum-free medium) start->prep_stain wash_pbs Wash Cells with PBS prep_stain->wash_pbs incubate Incubate with Staining Solution (15-30 min, 37°C) wash_pbs->incubate wash_remove Wash to Remove Unbound Dye incubate->wash_remove add_buffer Add Imaging Buffer wash_remove->add_buffer image Fluorescence Microscopy add_buffer->image end End: Image Acquisition image->end

Caption: A generalized workflow for live-cell imaging using this compound.

References

Methodological & Application

Application Notes and Protocols for Staining Live Cells with Cationic Red GTL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic Red GTL, also known as C.I. Basic Red 18, is a versatile, water-soluble, and fluorescent monoazo dye.[1][2][3][4][5] Its cationic nature allows it to readily interact with and accumulate in cellular compartments that have a high negative charge density.[2][3] This property makes it a valuable tool for visualizing specific organelles within living cells, primarily the nucleus, which is rich in anionic phosphate groups from DNA and RNA, and mitochondria, which maintain a negative membrane potential.[3] The primary mechanism of action is based on this electrostatic attraction.[3] These application notes provide a comprehensive protocol for utilizing this compound for live-cell staining and imaging, as well as for assessing cell viability.

Physicochemical and Spectroscopic Properties

A summary of the key properties of this compound is essential for designing imaging experiments and is presented below.

PropertyValueReference
Common Names This compound, C.I. Basic Red 18, C.I. 11085[4][5]
CAS Number 14097-03-1[4][5]
Molecular Formula C₁₉H₂₅Cl₂N₅O₂[5]
Molecular Weight 426.34 g/mol [5]
Appearance Dark red powder[1]
Solubility Soluble in water[1]
Maximum Absorption (λmax) ~540-550 nm[1][3]
Maximum Emission (λem) ~570 nm[3]

Experimental Protocols

The following protocols are generalized and should be optimized by the end-user for specific cell types and experimental conditions.

Protocol 1: Live Cell Staining for Fluorescence Microscopy

This protocol outlines the steps for staining living cells with this compound for visualization of the nucleus and mitochondria.

Materials:

  • This compound (C.I. Basic Red 18)

  • Dimethyl sulfoxide (DMSO) or distilled water for stock solution

  • Phosphate-buffered saline (PBS) or other balanced salt solution

  • Cell culture medium appropriate for the cell line

  • Live-cell imaging microscope with appropriate filter sets

Reagent Preparation:

  • 1 mM Stock Solution: Prepare a 1 mM stock solution of this compound by dissolving the appropriate amount of the dye in high-quality, anhydrous DMSO or distilled water.

  • Working Solution (1-10 µM): On the day of the experiment, prepare a fresh working solution by diluting the 1 mM stock solution in pre-warmed cell culture medium or PBS to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell line and application.

Staining Procedure:

  • Cell Seeding: Seed cells in an appropriate imaging vessel (e.g., glass-bottom dish, chamber slide) and allow them to adhere and grow to the desired confluency.

  • Aspirate Medium: Carefully aspirate the cell culture medium from the cells.

  • Wash (Optional): Gently wash the cells once with pre-warmed PBS.

  • Add Staining Solution: Add a sufficient volume of the this compound working solution to completely cover the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time may vary depending on the cell type and should be determined experimentally.

  • Wash: Aspirate the staining solution and wash the cells two to three times with pre-warmed PBS or cell culture medium to remove unbound dye.

  • Imaging: Add fresh, pre-warmed cell culture medium or an appropriate imaging buffer to the cells. The cells are now ready for observation under a fluorescence microscope. Use excitation and emission wavelengths appropriate for the dye's spectral properties (Excitation: ~540-550 nm; Emission: ~570 nm).

Experimental Workflow for Live Cell Staining

G cluster_prep Reagent Preparation cluster_staining Staining Procedure stock Prepare 1 mM Stock Solution (in DMSO or dH2O) working Prepare 1-10 µM Working Solution (in cell culture medium) stock->working seed Seed Cells in Imaging Vessel aspirate1 Aspirate Culture Medium seed->aspirate1 stain Add this compound Working Solution aspirate1->stain incubate Incubate for 15-30 min at 37°C stain->incubate aspirate2 Aspirate Staining Solution incubate->aspirate2 wash Wash Cells with PBS or Medium aspirate2->wash image Image with Fluorescence Microscope wash->image G extracellular Extracellular this compound (+) cell_membrane Cell Membrane extracellular->cell_membrane Passive Diffusion cytoplasm Cytoplasm cell_membrane->cytoplasm mitochondria Mitochondria (Negative Membrane Potential) cytoplasm->mitochondria Electrostatic Attraction nucleus Nucleus (Anionic DNA/RNA) cytoplasm->nucleus Electrostatic Attraction

References

Application Notes and Protocols for Basic Red 18 in Fixed Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 18 is a cationic, monoazo fluorescent dye with applications in biological imaging. Its positive charge allows it to bind to negatively charged macromolecules within cells, making it a useful tool for visualizing cellular components in fixed preparations. This document provides detailed application notes and a comprehensive protocol for the use of Basic Red 18 in fixed cell imaging studies.

Principle of Action

The primary mechanism of Basic Red 18 staining relies on electrostatic interactions. The dye carries a permanent positive charge, which facilitates its binding to anionic biomolecules such as nucleic acids (DNA and RNA) and acidic proteins. This results in the accumulation of the dye in organelles with a high density of negative charges, such as the nucleus and mitochondria.[1] The extensive conjugated system of aromatic rings and an azo linkage in its structure is responsible for its chromophoric and fluorescent properties.[2]

Data Presentation

The following table summarizes the key physicochemical and spectral properties of Basic Red 18. This information is crucial for designing and optimizing fixed cell imaging experiments.

PropertyValueReference
Chemical Class Cationic, Monoazo Dye[2]
Molecular Formula C₁₉H₂₅Cl₂N₅O₂[2]
Molecular Weight 426.34 g/mol [2]
Appearance Dark Red Powder[2]
Maximum Absorption (λmax) ~540-550 nm[2]
Maximum Emission (λem) ~570 nm[2]
Solubility Water Soluble
Quantum Yield (Φf) Not specified for Basic Red 18; typically moderate for similar red dyes.
Photostability Susceptible to photobleaching with prolonged exposure to high-intensity light.[3]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture 1. Cell Culture on Coverslips wash_pbs 2. Wash with PBS cell_culture->wash_pbs fixation 3. Fixation (e.g., 4% PFA) wash_pbs->fixation wash_fix 4. Wash with PBS fixation->wash_fix permeabilization 5. Permeabilization (e.g., 0.1% Triton X-100) wash_fix->permeabilization wash_perm 6. Wash with PBS permeabilization->wash_perm blocking 7. Blocking (Optional) wash_perm->blocking staining 8. Stain with Basic Red 18 Solution blocking->staining wash_stain 9. Wash with PBS staining->wash_stain mounting 10. Mount Coverslip wash_stain->mounting imaging 11. Fluorescence Microscopy mounting->imaging analysis 12. Image Analysis imaging->analysis

Caption: Experimental workflow for fixed cell imaging with Basic Red 18.

Signaling Pathway (Mechanism of Action)

mechanism_of_action cluster_cell Cellular Environment basic_red {Basic Red 18 | Positively Charged Cationic Dye} cellular_components {Negatively Charged Cellular Components | - Nucleic Acids (DNA, RNA) - Acidic Proteins - Mitochondrial Matrix } basic_red->cellular_components Electrostatic Attraction fluorescence Fluorescence Emission (~570 nm) cellular_components->fluorescence excitation Excitation Light (~540-550 nm) excitation->cellular_components

Caption: Mechanism of Basic Red 18 staining in fixed cells.

Experimental Protocols

This protocol provides a general guideline for staining fixed mammalian cells with Basic Red 18. Optimal conditions for specific cell types and experimental setups should be determined by the end-user.

Materials
  • Basic Red 18 dye

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixative solution (e.g., 4% paraformaldehyde (PFA) in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (optional, e.g., 1% Bovine Serum Albumin in PBS)

  • Antifade mounting medium

  • Glass coverslips and microscope slides

  • Fluorescence microscope with appropriate filter sets (Excitation: ~540-550 nm, Emission: ~570 nm)

Protocol for Fixed Cell Staining
  • Cell Seeding: Seed cells on sterile glass coverslips in a culture dish and allow them to adhere and grow to the desired confluency.

  • Washing: Gently aspirate the culture medium and wash the cells twice with PBS.

  • Fixation: Add 4% PFA in PBS to the cells and incubate for 15-20 minutes at room temperature.

  • Washing after Fixation: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Add 0.1% Triton X-100 in PBS and incubate for 10-15 minutes at room temperature. This step is crucial for the dye to access intracellular structures.

  • Washing after Permeabilization: Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.

  • Blocking (Optional): To reduce non-specific background staining, you can incubate the cells in a blocking buffer for 30 minutes at room temperature.

  • Staining: Prepare a working solution of Basic Red 18 in PBS. A starting concentration of 1-5 µM is recommended, but this should be optimized for your specific cell type and application. Incubate the fixed and permeabilized cells with the Basic Red 18 staining solution for 15-30 minutes at room temperature, protected from light.

  • Washing after Staining: Aspirate the staining solution and wash the cells three to five times with PBS to remove unbound dye.

  • Mounting: Mount the coverslip onto a glass slide using an antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for red fluorescence (Excitation ~540-550 nm, Emission ~570 nm).

Optimization and Considerations
  • Dye Concentration: The optimal concentration of Basic Red 18 may vary between cell types. A concentration titration is recommended to achieve the best signal-to-noise ratio.

  • Incubation Time: Staining time can be adjusted to optimize signal intensity while minimizing background.

  • Photostability: Basic Red 18 is susceptible to photobleaching.[3] To minimize this, reduce the exposure time and intensity of the excitation light during imaging. The use of an antifade mounting medium is highly recommended.

  • Cytotoxicity: While these protocols are for fixed cells, if considering live-cell imaging, it is important to note that cationic dyes can exhibit cytotoxicity.[4][5] The toxicity of Basic Red 18 for specific cell lines should be evaluated if transitioning to live-cell applications.

  • Signal-to-Noise Ratio: Proper washing steps are critical to reduce background fluorescence and improve the signal-to-noise ratio.[6] Image acquisition parameters, such as exposure time and gain, should also be optimized.[7]

References

Application Notes and Protocols: Cationic Red GTL Staining for Histological Sections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic Red GTL, also identified as Basic Red 18, is a cationic dye with potential applications in histological staining.[1][2] As a cationic dye, it carries a positive charge and is expected to bind to anionic (basophilic) components within tissues, such as nucleic acids (in the nucleus) and proteoglycans (in the cytoplasm and extracellular matrix).[3] This property allows for the visualization of cellular morphology and the distribution of negatively charged macromolecules. These application notes provide a representative protocol for the use of this compound in staining paraffin-embedded histological sections. It is important to note that specific, validated protocols for this compound in histology are not widely established; therefore, the following protocol is based on the general principles of staining with cationic dyes and may require optimization for specific tissues and applications.

Data Presentation

The optimal parameters for this compound staining should be determined empirically. The following table provides a starting point for optimization:

ParameterRecommended RangeOptimal (Hypothetical)Purpose
This compound Concentration 0.1% - 1.0% (w/v) in distilled water0.5%To achieve sufficient color intensity without excessive background staining.
Staining Incubation Time 1 - 10 minutes5 minutesTo allow for adequate dye penetration and binding to target structures.
pH of Staining Solution 4.0 - 6.05.0To enhance the electrostatic attraction between the cationic dye and anionic tissue components.
Differentiation Solution 0.5% - 1.0% Acetic Acid in 70% Ethanol0.5%To remove excess, non-specifically bound dye and improve contrast.
Differentiation Time 10 - 60 seconds30 secondsTo control the extent of destaining and achieve the desired color balance.

Experimental Protocols

Materials:

  • This compound (Basic Red 18) powder

  • Distilled water

  • Acetic acid

  • Ethanol (100%, 95%, 70%)

  • Xylene or xylene substitute

  • Paraffin-embedded tissue sections on slides

  • Coplin jars or staining dishes

  • Mounting medium and coverslips

  • Microscope

Solution Preparation:

  • This compound Staining Solution (0.5% w/v): Dissolve 0.5 g of this compound powder in 100 mL of distilled water. Stir until fully dissolved. Adjust pH to 5.0 using dilute acetic acid. Filter the solution before use.

  • Differentiation Solution (0.5% Acetic Acid in 70% Ethanol): Add 0.5 mL of glacial acetic acid to 99.5 mL of 70% ethanol. Mix well.

Staining Protocol for Paraffin-Embedded Sections:

  • Deparaffinization:

    • Immerse slides in xylene (or xylene substitute) for 2 changes of 5 minutes each.

  • Rehydration:

    • Immerse slides in 100% ethanol for 2 changes of 3 minutes each.

    • Immerse slides in 95% ethanol for 3 minutes.

    • Immerse slides in 70% ethanol for 3 minutes.

    • Rinse gently in running tap water for 5 minutes.

    • Rinse in distilled water.

  • Staining:

    • Immerse slides in the 0.5% this compound staining solution for 5 minutes.

  • Rinsing:

    • Briefly rinse the slides in distilled water to remove excess stain.

  • Differentiation:

    • Dip slides in the 0.5% acetic acid in 70% ethanol solution for 30 seconds. Check microscopically for desired staining intensity. This step is crucial for controlling the final color balance.

  • Dehydration:

    • Immerse slides in 95% ethanol for 2 changes of 2 minutes each.

    • Immerse slides in 100% ethanol for 2 changes of 2 minutes each.

  • Clearing:

    • Immerse slides in xylene (or xylene substitute) for 2 changes of 3 minutes each.

  • Mounting:

    • Apply a drop of mounting medium to the tissue section and place a coverslip, avoiding air bubbles.

    • Allow the mounting medium to set.

Expected Results:

  • Nuclei: Red to pink, due to the high concentration of anionic phosphate groups in nucleic acids.

  • Cytoplasm: Lighter pink, with some granular staining of ribosomes and rough endoplasmic reticulum.

  • Cartilage and Mucins: May stain a more intense red due to the high content of sulfated proteoglycans.

Visualizations

experimental_workflow cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_final Final Steps Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Ethanol Series) Deparaffinization->Rehydration Staining Staining (this compound) Rehydration->Staining Rinsing Rinsing (Distilled Water) Staining->Rinsing Differentiation Differentiation (Acid Alcohol) Rinsing->Differentiation Dehydration Dehydration (Ethanol Series) Differentiation->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting Analysis Analysis Mounting->Analysis

Caption: Experimental workflow for this compound staining of histological sections.

binding_mechanism cluster_dye Cationic Dye cluster_tissue Anionic Tissue Components Dye This compound (+) NucleicAcids Nucleic Acids (PO4³⁻) Dye->NucleicAcids Electrostatic Attraction Proteoglycans Proteoglycans (SO₄²⁻) Dye->Proteoglycans Electrostatic Attraction Proteins Some Proteins (COO⁻) Dye->Proteins Electrostatic Attraction Visualization Cellular Visualization NucleicAcids->Visualization Proteoglycans->Visualization Proteins->Visualization

Caption: Binding mechanism of this compound to anionic cellular components.

References

Application of Basic Red 18 in Fluorescence Microscopy of Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 18 is a cationic, monoazo dye with inherent fluorescent properties, making it a valuable tool for the visualization of negatively charged subcellular components in both live and fixed mammalian cells. Its positive charge facilitates electrostatic interactions with anionic biomolecules, leading to the accumulation of the dye in specific organelles. This document provides detailed application notes, experimental protocols, and safety considerations for the use of Basic Red 18 in fluorescence microscopy.

The primary mechanism of action for Basic Red 18 staining is electrostatic attraction. The cationic nature of the dye leads to its accumulation in cellular compartments with a high negative charge density. This includes the nucleus, which is rich in anionic phosphate groups from DNA and RNA, and the mitochondria, which maintain a negative membrane potential. This property allows for the qualitative and potentially quantitative assessment of cellular structures and their physiological state.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of Basic Red 18 is presented below. This data is essential for designing and executing fluorescence microscopy experiments.

PropertyValue
Chemical Formula C₁₉H₂₅Cl₂N₅O₂
Molecular Weight 426.34 g/mol
Appearance Dark red solid
Excitation Maximum (λex) ~540-550 nm
Emission Maximum (λem) ~570 nm
Fluorescence Quantum Yield (ΦF) Data not readily available; characterization recommended.
Photostability Data not readily available; minimize photobleaching during imaging.

Note: The fluorescence quantum yield and photostability of Basic Red 18 are not extensively documented in the literature. It is recommended that users characterize these properties for their specific experimental setup. As with many organic dyes, photobleaching can be a concern, and it is advisable to use minimal excitation light and appropriate anti-fade reagents.

Applications in Cellular Imaging

Based on its chemical properties, Basic Red 18 is a promising fluorescent probe for a variety of applications in mammalian cell microscopy:

  • Visualization of Mitochondria: As a cationic dye, Basic Red 18 is expected to accumulate in mitochondria in a membrane potential-dependent manner. This makes it a useful tool for assessing mitochondrial health, as depolarized mitochondria in apoptotic or metabolically stressed cells will exhibit reduced staining.

  • Nuclear Staining: The high concentration of nucleic acids in the nucleus provides a net negative charge, attracting the cationic Basic Red 18 dye. This allows for the visualization of nuclear morphology.

  • General Cytoplasmic Staining: Due to the presence of RNA and various proteins, the cytoplasm can also be stained, providing contrast for overall cell morphology.

Experimental Protocols

The following protocols are provided as a starting point for using Basic Red 18 in fluorescence microscopy. Optimization of dye concentration, incubation time, and imaging parameters is recommended for each specific cell type and experimental condition.

Protocol 1: Live-Cell Staining of Mitochondria and Nuclei

This protocol is designed for the visualization of mitochondria and nuclei in living mammalian cells.

Materials:

  • Basic Red 18 (powder)

  • Dimethyl sulfoxide (DMSO)

  • Mammalian cell culture medium (e.g., DMEM, RPMI-1640)

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging dish or chamber slide

  • Fluorescence microscope with appropriate filter sets (e.g., for TRITC or similar red fluorophores)

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mM stock solution of Basic Red 18 in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light.

  • Cell Seeding: Seed mammalian cells on a live-cell imaging dish or chamber slide at an appropriate density to reach 50-70% confluency on the day of the experiment.

  • Preparation of Staining Solution: On the day of the experiment, dilute the 1 mM Basic Red 18 stock solution in pre-warmed (37°C) serum-free cell culture medium to a final working concentration. A starting concentration range of 1-10 µM is recommended for initial optimization.

  • Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing: a. Remove the staining solution. b. Wash the cells two to three times with pre-warmed PBS or complete cell culture medium to remove unbound dye.

  • Imaging: a. Add fresh, pre-warmed complete cell culture medium to the cells. b. Image the cells immediately using a fluorescence microscope equipped with a suitable filter set for red fluorescence (Excitation: ~545 nm, Emission: ~575 nm). c. Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.

G cluster_workflow Live-Cell Staining Workflow prep Prepare Staining Solution (1-10 µM Basic Red 18) wash1 Wash Cells with PBS prep->wash1 1. stain Incubate with Dye (15-30 min at 37°C) wash1->stain 2. wash2 Wash to Remove Unbound Dye stain->wash2 3. image Image with Fluorescence Microscope wash2->image 4. G cluster_pathway Mitochondrial Involvement in Apoptosis apoptotic_stimulus Apoptotic Stimulus (e.g., Drug Treatment) bax_bak Bax/Bak Activation apoptotic_stimulus->bax_bak mom_permeabilization Mitochondrial Outer Membrane Permeabilization bax_bak->mom_permeabilization delta_psi_m Loss of Mitochondrial Membrane Potential (ΔΨm) mom_permeabilization->delta_psi_m cytochrome_c Cytochrome c Release mom_permeabilization->cytochrome_c basic_red_18 Basic Red 18 (Fluorescence Signal) delta_psi_m->basic_red_18 Decreased Accumulation caspase_activation Caspase Activation cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Application Notes and Protocols: Cationic Red GTL as a Counterstain in Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic Red GTL, also known as Basic Red 18, is a cationic azo dye traditionally used in the textile industry for coloring acrylic fibers.[1][2] Its cationic nature, conferred by a quaternary ammonium group, allows it to bind to anionic components within cells, such as nucleic acids in the nucleus.[1] This property suggests its potential application as a nuclear counterstain in immunofluorescence (IF) microscopy, offering an alternative to more commonly used red counterstains like Propidium Iodide (PI) and Neutral Red.

These application notes provide a comprehensive guide for the initial evaluation and use of this compound as a counterstain in immunofluorescence experiments. The protocols provided are based on established methods for similar cationic and red-emitting fluorescent dyes and should be optimized for specific cell types and experimental conditions.

Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
C.I. Name Basic Red 18[3][4]
CAS Number 14097-03-1[3][4]
Molecular Formula C₁₉H₂₅Cl₂N₅O₂[3][4]
Molecular Weight 426.34 g/mol [3][4]
Appearance Dark red powder[5]
Solubility Soluble in water[5]
UV Absorption Maximum (λmax) 484 nm[6]

Experimental Protocols

Recommended Stock Solution Preparation
  • Wear appropriate personal protective equipment (PPE) , including a lab coat, gloves, and safety glasses, as this compound may cause eye and skin irritation.[7]

  • Prepare a 1 mg/mL stock solution of this compound by dissolving it in deionized water or dimethyl sulfoxide (DMSO).

  • Store the stock solution at 4°C, protected from light.

Immunofluorescence Staining Protocol for Fixed Cells

This protocol is adapted from standard immunofluorescence procedures and protocols for Neutral Red and Propidium Iodide staining.[8][9]

Materials:

  • Fixed cells on coverslips or slides

  • Phosphate-Buffered Saline (PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1-5% BSA in PBS with 0.1% Triton X-100)

  • Primary antibody (diluted in Blocking Buffer)

  • Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488, diluted in Blocking Buffer)

  • This compound working solution (0.1-1 µg/mL in PBS, to be optimized)

  • Antifade mounting medium

Procedure:

  • Rehydration: If starting from paraffin-embedded sections, deparaffinize and rehydrate the tissue sections through a series of xylene and ethanol washes. For cultured cells, start from step 2.

  • Washing: Wash the fixed cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody at the recommended dilution overnight at 4°C or for 1-2 hours at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibody at the recommended dilution for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Counterstaining: Incubate the cells with the this compound working solution for 5-15 minutes at room temperature, protected from light. Note: The optimal concentration and incubation time should be determined empirically.

  • Washing: Briefly rinse the cells with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with appropriate filter sets. Based on the absorbance maximum of 484 nm, excitation can be attempted with a standard 488 nm laser line. Emission should be collected in the red channel (e.g., 570-650 nm).[6]

Diagram of the Immunofluorescence Workflow

IF_Workflow start Start: Fixed Cells rehydration Rehydration (if applicable) start->rehydration wash1 Wash (PBS) rehydration->wash1 permeabilization Permeabilization (Triton X-100) wash1->permeabilization wash2 Wash (PBS) permeabilization->wash2 blocking Blocking (BSA) wash2->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash3 Wash (PBS) primary_ab->wash3 secondary_ab Secondary Antibody (e.g., Alexa Fluor 488) wash3->secondary_ab wash4 Wash (PBS) secondary_ab->wash4 counterstain Counterstain (this compound) wash4->counterstain wash5 Wash (PBS) counterstain->wash5 mounting Mounting (Antifade) wash5->mounting imaging Imaging: Fluorescence Microscopy mounting->imaging

Caption: Experimental workflow for immunofluorescence staining with this compound.

Data Presentation and Comparison

As this compound is a novel counterstain for immunofluorescence, direct comparative data is not yet available. Table 2 provides a comparison of its potential characteristics with commonly used counterstains based on available information and properties of similar dyes. Researchers are encouraged to generate their own comparative data.

FeatureThis compound (Predicted)Propidium Iodide (PI)DAPI
Target Nucleic AcidsDNA, RNAA-T rich regions of DNA
Excitation Max (nm) ~484535358
Emission Max (nm) Red (To be determined)617461
Color RedRedBlue
Cell Permeability Permeant to fixed/permeabilized cellsImpermeant to live cellsPermeant to live and fixed cells
RNase Treatment May be requiredRecommended for DNA specificityNot required
Photostability To be determinedModerateHigh

Spectral Compatibility

The successful use of this compound in multi-color immunofluorescence imaging depends on its spectral separation from other fluorophores. With an estimated excitation around 484 nm, it may be compatible with commonly used green fluorophores excited by a 488 nm laser, such as Alexa Fluor 488. However, significant spectral overlap in emission could be a concern. It is crucial to determine the emission spectrum of this compound to select appropriate filter sets and avoid bleed-through.

Table 3 provides a list of common fluorophores and their spectral properties to aid in experimental design.

FluorophoreExcitation Max (nm)Emission Max (nm)Color
DAPI358461Blue
Alexa Fluor 488495519Green
FITC495525Green
Alexa Fluor 555555565Orange
Rhodamine552575Red
Alexa Fluor 594590617Red
Alexa Fluor 647650668Far-Red

Safety and Handling

This compound is a chemical compound primarily used for industrial purposes. The Safety Data Sheet (SDS) indicates that it may cause eye and skin irritation.[7] Studies on aquatic life have suggested potential toxicity.[9][10]

Precautions:

  • Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the dye.[7]

  • Handle the powder in a chemical fume hood to avoid inhalation.

  • Avoid contact with skin and eyes.[7]

  • Dispose of the dye and any contaminated materials in accordance with local regulations for chemical waste.

Logical Relationships and Staining Mechanism

The proposed mechanism of action for this compound as a nuclear counterstain is based on its chemical properties as a cationic dye.

Staining_Mechanism cluster_cell Cell nucleus Nucleus (Anionic Nucleic Acids) cytoplasm Cytoplasm cationic_dye This compound (Positively Charged) cationic_dye->nucleus Electrostatic Interaction

References

Application Notes and Protocols for Cationic Red GTL (C.I. Basic Red 18) Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic Red GTL, also known as C.I. Basic Red 18, is a versatile cationic azo dye.[1] Its positive charge facilitates strong electrostatic interactions with negatively charged macromolecules within cells, such as nucleic acids (DNA and RNA) in the nucleus and ribosomes in the cytoplasm. This property makes it a useful tool for biological staining in various applications, including fluorescence microscopy and histology.[2] These application notes provide detailed protocols for using this compound for staining both live and fixed cells, along with recommendations for optimizing staining conditions.

Data Presentation

The optimal incubation time and temperature for this compound staining are highly dependent on the cell type and experimental goals. The following tables provide recommended starting concentrations and incubation parameters for different applications. Researchers are strongly encouraged to perform optimization experiments to determine the ideal conditions for their specific system.

Table 1: Recommended Staining Conditions for Live Cells

ApplicationCell TypeRecommended ConcentrationIncubation TimeIncubation Temperature
General Nucleic Acid StainingGeneral1-10 µM15-30 minutes37°C
Mitochondrial StainingGeneral20-500 nM15-30 minutes37°C
Labeling of Outer Membrane VesiclesN/A1 mg/mL1 hourRoom Temperature[2]

Table 2: Recommended Staining Conditions for Fixed Cells

ApplicationTissue/Cell TypeRecommended ConcentrationIncubation TimeIncubation Temperature
Histological Staining of Basophilic StructuresParaffin-embedded tissue sections0.1% (w/v)5-10 minutesRoom Temperature

Experimental Protocols

Protocol 1: Live Cell Staining with this compound

This protocol provides a general guideline for staining live cells in culture. It is essential to optimize the dye concentration and incubation time to achieve optimal staining with minimal cytotoxicity.

Materials:

  • This compound (C.I. Basic Red 18)

  • Dimethyl sulfoxide (DMSO) of high purity

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or other suitable imaging buffer

  • Live cells cultured on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in DMSO. Store the stock solution at -20°C, protected from light.

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution in a complete cell culture medium to the desired final working concentration. For nucleic acid staining, a starting range of 1-10 µM is recommended. For mitochondrial staining, a lower concentration range of 20-500 nM is suggested.[3]

  • Cell Staining:

    • Remove the existing culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed staining solution to the cells.

    • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[3]

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or complete culture medium to remove any unbound dye.

  • Imaging:

    • Add fresh, pre-warmed imaging buffer (e.g., PBS or phenol red-free medium) to the cells.

    • Image the cells immediately using a fluorescence microscope. This compound has an excitation maximum in the range of 540-550 nm.[3]

Protocol 2: Histological Staining of Fixed Cells with this compound

This protocol is suitable for staining basophilic structures in paraffin-embedded tissue sections.

Materials:

  • This compound (C.I. Basic Red 18)

  • Distilled water

  • Xylene

  • Ethanol (graded series: 100%, 95%, 70%)

  • Mounting medium

  • Coverslips

Procedure:

  • Stock Solution Preparation: Prepare a 1% (w/v) stock solution of this compound in distilled water.

  • Working Solution Preparation: Dilute the stock solution 1:10 in distilled water to make a 0.1% (w/v) working solution.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin.

    • Rehydrate the tissue sections by passing them through a graded series of ethanol (100%, 95%, 70%) and finally into distilled water.

  • Staining:

    • Immerse the slides in the 0.1% this compound working solution for 5-10 minutes.

  • Dehydration and Mounting:

    • Quickly dehydrate the sections through a graded series of ethanol.

    • Clear the sections in xylene.

    • Mount the coverslip using a suitable mounting medium.

Mandatory Visualization

experimental_workflow cluster_live_cell Live Cell Staining Workflow cluster_fixed_cell Fixed Cell Staining Workflow live_prep Prepare Working Solution (0.1-10 µM in medium) live_wash1 Wash cells with PBS live_prep->live_wash1 live_stain Incubate with dye (15-30 min, 37°C) live_wash1->live_stain live_wash2 Wash cells 2-3x with PBS live_stain->live_wash2 live_image Image with Fluorescence Microscope live_wash2->live_image fixed_prep Prepare Working Solution (0.1% w/v in water) fixed_rehydrate Deparaffinize & Rehydrate fixed_prep->fixed_rehydrate fixed_stain Incubate with dye (5-10 min, RT) fixed_rehydrate->fixed_stain fixed_dehydrate Dehydrate & Clear fixed_stain->fixed_dehydrate fixed_mount Mount Coverslip fixed_dehydrate->fixed_mount

Caption: General experimental workflows for live and fixed cell staining with this compound.

Important Considerations

  • Optimization is Crucial: The provided protocols are starting points. It is imperative to optimize dye concentration, incubation time, and temperature for each specific cell type and experimental condition to achieve the best signal-to-noise ratio while minimizing artifacts.

  • Cytotoxicity: As an azo dye, this compound may exhibit cytotoxicity, especially in live-cell imaging applications.[4] It is recommended to perform viability assays to assess the impact of the dye on the cells at the chosen concentration and incubation time. One study has suggested that Basic Red 18 can induce frame shift mutations, indicating potential genotoxicity.[4]

  • Photostability: Like many fluorescent dyes, this compound may be susceptible to photobleaching. To minimize this, use appropriate neutral density filters, reduce exposure times, and use an anti-fade mounting medium for fixed samples.

  • Signaling Pathways: There is currently no specific information available in the scientific literature detailing the signaling pathways that may be directly affected by this compound staining. As a cationic molecule that interacts with cellular membranes and nucleic acids, it is possible that high concentrations or prolonged exposure could have secondary effects on various cellular processes. Researchers should be mindful of this potential when interpreting results from live-cell imaging experiments.

References

Application Notes and Protocols for Mounting Cationic Red GTL Stained Slides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic Red GTL, also known as Basic Red 18, is a versatile fluorescent dye with applications in cellular imaging.[1][2] Its cationic nature facilitates interaction with negatively charged cellular components, making it a useful tool for visualizing specific subcellular structures. Proper slide preparation and, critically, the selection of an appropriate mounting medium are paramount for achieving high-quality, stable, and reproducible imaging results. This document provides detailed application notes and protocols for the selection and use of mounting media with this compound stained specimens.

The choice of mounting medium directly impacts image quality, signal stability, and the longevity of the fluorescent stain.[3] Key considerations include the chemical compatibility of the dye with the medium, the refractive index (RI) of the medium, and the inclusion of antifade reagents to prevent photobleaching.[4][5]

Selecting the Optimal Mounting Medium

The ideal mounting medium for this compound stained slides should preserve the fluorescence signal, provide a refractive index close to that of the coverslip and immersion oil (ideally ~1.52), and be compatible with the aqueous environment of the stained sample.[3][4][6] Mounting media are broadly categorized as aqueous or non-aqueous.

  • Aqueous Mounting Media: These are water-based and are generally preferred for fluorescent dyes as they are optimized for aqueous environments.[7][8] They are easy to use as slides can be mounted directly from aqueous staining and wash buffers.[9] Aqueous mountants can be further divided into setting (hardening) and non-setting (liquid) types.[10][11]

    • Non-setting media are liquid and allow for immediate imaging after mounting. However, the coverslip may need to be sealed to prevent evaporation and movement.[7]

    • Setting media solidify over time, providing a permanent seal and are ideal for long-term archiving.[10][11]

  • Non-aqueous Mounting Media: These solvent-based media require the specimen to be dehydrated through a series of ethanol and clearing agent washes before mounting.[8][9] While they offer excellent preservation for long-term storage, the dehydration process can potentially affect the fluorescence of certain dyes and the morphology of the specimen.

Given that this compound is soluble in water, aqueous mounting media are the recommended choice to avoid potential issues with dye precipitation or altered staining patterns that could arise during dehydration steps required for non-aqueous media.[12][13]

Data Presentation: Comparison of Mounting Media Properties

The following table summarizes the key characteristics of different types of mounting media to aid in the selection process for this compound stained slides.

FeatureAqueous (Non-Setting)Aqueous (Setting/Hardening)Non-Aqueous (Permanent)
Composition Typically glycerol-based in an aqueous buffer.[14]Contains a polymer in an aqueous base that solidifies.[10]Typically organic solvent-based (e.g., toluene, xylene).[9]
Refractive Index (RI) ~1.44 - 1.47[14][15]Cures to a higher RI, some reaching ~1.52.[6]~1.51 - 1.53[4]
Workflow Mount directly from aqueous buffers.[7]Mount directly from aqueous buffers.[8]Requires specimen dehydration.[9]
Imaging Time Immediate imaging possible.[11]Requires curing time (minutes to hours) before imaging.[10]Requires complete solvent evaporation before imaging.
Long-term Storage Requires sealing for long-term storage; may be stored at 4°C.[11]Excellent for long-term archiving at room temperature.[10]Excellent for long-term archiving.[9]
Antifade Reagents Commonly available with antifade components.[7]Commonly available with antifade components.[10]Some formulations may contain antifade reagents.
Compatibility with this compound High. Preserves the aqueous environment of the stain.High. Preserves the aqueous environment of the stain.Lower. Dehydration steps may impact stain intensity and distribution.

Experimental Protocols

Protocol 1: Staining with this compound

This protocol provides a general guideline for staining cells with this compound. Optimal staining concentrations and incubation times should be determined empirically for each cell type and experimental condition.

Materials:

  • This compound (Basic Red 18) stock solution (e.g., 1 mg/mL in DMSO or water)

  • Phosphate-Buffered Saline (PBS) or other appropriate buffer

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)

  • Coverslips and microscope slides

Procedure:

  • Cell Preparation: Culture cells on sterile coverslips to the desired confluency.

  • Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature. Wash three times with PBS.

  • Staining: Dilute the this compound stock solution to the desired working concentration (e.g., 1-10 µg/mL) in PBS. Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting: Proceed immediately to the mounting protocol.

Protocol 2: Mounting this compound Stained Slides with Aqueous Mounting Medium

This protocol is recommended for preserving the fluorescence of this compound.

Materials:

  • Stained coverslips from Protocol 1

  • Microscope slides

  • Aqueous mounting medium (with or without antifade, with or without DAPI)

  • Pipette

  • Forceps

Procedure:

  • Preparation: Place a clean microscope slide on a flat surface.

  • Apply Mounting Medium: Place a small drop (approximately 10-20 µL) of the aqueous mounting medium onto the center of the microscope slide.

  • Mount Coverslip: Using forceps, carefully pick up the stained coverslip, cell-side down. Gently touch one edge of the coverslip to the edge of the drop of mounting medium and slowly lower the coverslip onto the slide at an angle to avoid trapping air bubbles.

  • Remove Excess Medium: If necessary, gently blot away any excess mounting medium from the edges of the coverslip with a laboratory wipe.

  • Curing/Setting:

    • For non-setting media , the slide can be imaged immediately. For long-term storage, seal the edges of the coverslip with nail polish or a commercial sealant.

    • For setting media , allow the slide to cure according to the manufacturer's instructions (typically at room temperature for a few hours to overnight) before imaging.

  • Storage: Store the slides protected from light, typically at 4°C for short-term storage or as recommended by the mounting medium manufacturer for long-term storage.

Mandatory Visualizations

Mounting_Medium_Selection start Start: Stained Slide with This compound question1 Need for Long-Term Archiving? start->question1 aqueous_setting Aqueous Setting/ Hardening Medium question1->aqueous_setting  Yes aqueous_non_setting Aqueous Non-Setting Medium question1->aqueous_non_setting  No curing Allow for Curing aqueous_setting->curing question2 Immediate Imaging Required? aqueous_non_setting->question2 seal_coverslip Seal Coverslip question2->seal_coverslip  No (for storage) imaging Proceed to Imaging question2->imaging  Yes seal_coverslip->imaging curing->imaging

Caption: Decision tree for selecting a suitable mounting medium.

Experimental_Workflow prep Cell Preparation (Culture & Fixation) stain Staining with This compound prep->stain wash1 Washing stain->wash1 mount Mounting with Aqueous Medium wash1->mount cure Curing/ Sealing mount->cure image Microscopy & Imaging cure->image

Caption: Experimental workflow from cell preparation to imaging.

References

Troubleshooting & Optimization

How to reduce background fluorescence with Cationic Red GTL staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence when using Cationic Red GTL for cellular staining.

Troubleshooting Guide: High Background Fluorescence

High background fluorescence can obscure specific signals and compromise data quality. The following question-and-answer guide addresses common issues and provides actionable solutions.

Q1: What are the most common causes of high background fluorescence with this compound?

High background fluorescence can stem from several factors:

  • Excessive Dye Concentration: Using a higher concentration of the dye than necessary can lead to non-specific binding to cellular components other than the intended target.[1][2]

  • Prolonged Incubation Time: Leaving the dye on the cells for too long can increase the chances of it binding non-specifically.[1][3]

  • Inadequate Washing: Insufficient washing after staining fails to remove unbound or loosely bound dye molecules, contributing to overall background noise.[1][2]

  • Cell Health and Viability: Unhealthy or dead cells can exhibit increased and non-specific fluorescence.[4]

  • Autofluorescence: Cells naturally contain molecules like NADH and flavins that fluoresce, and certain fixation methods (e.g., using glutaraldehyde) can exacerbate this issue.[5][6][7]

  • Non-specific Binding: As a cationic molecule, the dye can electrostatically interact with negatively charged cellular components, leading to off-target signals.[8][9][10]

Q2: How can I optimize the dye concentration and incubation time?

Optimization is crucial for achieving a high signal-to-noise ratio.

  • Perform a Titration Experiment: Test a range of this compound concentrations to find the lowest concentration that still provides a bright, specific signal.[2]

  • Optimize Incubation Time: Similarly, test various incubation durations (e.g., 15, 30, 45, 60 minutes) to identify the shortest time required for optimal staining.[11][12]

  • Start with Low Concentrations: For cationic dyes used in mitochondrial staining, working concentrations are often in the nanomolar range (e.g., 25-500 nM).[13][14]

Q3: What is the correct procedure for washing cells after staining?

Proper washing is a critical step for reducing background.

  • Use a Buffered Saline Solution: Wash the cells with a pre-warmed, physiologically compatible buffer such as Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).[2]

  • Increase the Number of Washes: Perform at least three wash steps after removing the staining solution.[2]

  • Be Gentle: When washing adherent cells, be careful not to dislodge them. Aspirate the washing solution gently from the side of the well or dish.

Q4: Can the fixation method affect background fluorescence?

Yes, the choice of fixative and the fixation procedure can significantly impact background.

  • Live-Cell Staining is Preferred: Cationic dyes that target mitochondria typically rely on the mitochondrial membrane potential, which is lost in fixed cells. Therefore, it is best to stain live cells and then fix them, if necessary.[15]

  • Choice of Fixative: Paraformaldehyde (PFA) is often preferred over glutaraldehyde, as glutaraldehyde can induce higher levels of autofluorescence.[4][6][7]

  • Fresh Fixative: Always use freshly prepared fixative solutions, as old formaldehyde stocks can increase autofluorescence.[5]

Q5: How do I control for autofluorescence?

Autofluorescence is the natural fluorescence of the biological sample.

  • Include an Unstained Control: Always prepare an unstained sample that is processed in the same way as your stained samples. This will help you determine the baseline level of autofluorescence.[4][5][16]

  • Use Phenol Red-Free Medium: If imaging live cells, use a culture medium that does not contain phenol red, as it can contribute to background fluorescence.[17]

  • Spectral Separation: If your imaging system allows, choose fluorophores that emit light in a spectral range different from that of the autofluorescence. Far-red emitting dyes often help to avoid autofluorescence, which is typically stronger in the blue and green regions of the spectrum.[7][16][18]

Frequently Asked Questions (FAQs)

Q: Is this compound a standard dye for mitochondrial staining?

A: this compound is primarily known as a textile dye.[19][20][21][22] While its cationic nature suggests it may accumulate in mitochondria (which have a negative membrane potential), it is not a conventional or validated probe for this purpose. Researchers should exercise caution and perform extensive validation experiments.

Q: Can I stain already fixed cells with this compound?

A: Staining fixed cells with cationic mitochondrial dyes is generally not recommended.[15] The accumulation of these dyes is often dependent on the mitochondrial membrane potential, which is dissipated upon fixation. This can lead to non-specific and artifactual staining.[15]

Q: What can I do if background remains high after optimizing concentration and washing?

A: If background issues persist, consider the following:

  • Blocking Step: While more common in immunofluorescence, using a blocking agent like Bovine Serum Albumin (BSA) might help reduce non-specific hydrophobic and ionic interactions.[2][10][23]

  • Use of Surfactants: Adding a low concentration of a non-ionic surfactant to your wash buffer can help disrupt non-specific hydrophobic interactions.[24]

  • Cell Permeabilization: For fixed cells, a brief permeabilization with a detergent like Triton X-100 or cold acetone might improve the signal-to-background ratio, but this should be carefully optimized.[13]

Experimental Protocols

Protocol: Titration Experiment to Optimize Staining Conditions

This protocol outlines a method for determining the optimal concentration and incubation time for this compound to minimize background fluorescence.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Pre-warmed, serum-free, phenol red-free cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope

Procedure:

  • Prepare a Dilution Series: Prepare a series of working concentrations of this compound in the serum-free medium. A suggested starting range is 25 nM, 50 nM, 100 nM, 200 nM, and 500 nM.

  • Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the different concentrations of the staining solution to the cells.

    • Incubate the cells for a set period (e.g., 30 minutes) at 37°C, protected from light.[25][26]

  • Washing:

    • Remove the staining solution.

    • Wash the cells three times with pre-warmed PBS, for 5 minutes each wash.

  • Imaging:

    • Add fresh, pre-warmed medium or PBS to the cells.

    • Image the cells immediately using a fluorescence microscope. Compare the signal intensity in the target structures (e.g., mitochondria) to the background fluorescence in the cytoplasm and nucleus.

  • Time Optimization:

    • Based on the best concentration from the previous steps, repeat the experiment with varying incubation times (e.g., 15, 30, 45 minutes).

    • Select the time point that provides the best signal-to-noise ratio.

Data Presentation

Table 1: Optimization Parameters for Reducing Background Fluorescence
ParameterRecommended RangeStarting PointRationale
Dye Concentration 25 - 500 nM100 nMHigher concentrations increase non-specific binding. Titration is essential.[1][13][14]
Incubation Time 15 - 45 minutes30 minutesLonger incubation can lead to dye accumulation in non-target compartments.[11][14]
Incubation Temperature 37°C37°CPhysiological temperature is optimal for live-cell staining.[11]
Number of Washes 3 - 5 times3 timesThorough washing is critical for removing unbound dye.[2]
Wash Buffer PBS or HBSSPBSUse a pre-warmed, isotonic buffer to maintain cell health.
Fixation (Post-staining) 4% PFA for 15 min4% PFAUse fresh PFA. Avoid glutaraldehyde to minimize autofluorescence.[5][26]

Visualizations

Troubleshooting Workflow

G cluster_0 Start: High Background Observed cluster_1 Initial Optimization cluster_2 Advanced Troubleshooting cluster_3 Outcome start High Background Fluorescence A Decrease Dye Concentration start->A B Reduce Incubation Time start->B C Increase Number of Washes start->C D Check for Autofluorescence (Unstained Control) A->D B->D C->D E Optimize Fixation (Live Stain then Fix with PFA) D->E F Assess Cell Health (Viability Assay) E->F end_node Reduced Background & Clear Signal F->end_node

Caption: Troubleshooting workflow for reducing background fluorescence.

Staining Mechanism and Non-Specific Binding

G cluster_0 Desired Pathway cluster_1 Non-Specific Binding Pathway dye This compound (+) mito Mitochondrion (Negative Membrane Potential) dye->mito Accumulation signal Specific Signal mito->signal dye2 This compound (+) neg_mol Other Negatively Charged Molecules (e.g., DNA, RNA) dye2->neg_mol Electrostatic Interaction background Background Fluorescence neg_mol->background

Caption: Desired vs. non-specific binding of a cationic dye.

References

Technical Support Center: Optimizing Basic Red 18 for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Basic Red 18. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of Basic Red 18 for live-cell imaging applications. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is Basic Red 18 and what are its primary applications in live-cell imaging?

Basic Red 18 is a cationic, monoazo fluorescent dye.[1] Its positive charge gives it a strong affinity for negatively charged molecules within living cells, making it suitable for visualizing structures rich in these components.[1][2] Primarily, it is used to stain the nucleus, which is abundant in anionic nucleic acids (DNA and RNA), and mitochondria, which possess a negative membrane potential.[1]

Q2: What are the spectral properties of Basic Red 18?

Basic Red 18 has an absorption maximum (λmax) in the range of 540–550 nm and an emission maximum (λem) around 570 nm.[1] Therefore, a filter set appropriate for red fluorescence, such as a TRITC cube, is recommended for imaging.

Q3: What is a recommended starting concentration for Basic Red 18 in live-cell imaging?

A general starting concentration range for Basic Red 18 in live-cell imaging is 0.1 to 5 µM. However, the optimal concentration is highly dependent on the cell type and experimental conditions. It is crucial to perform a concentration titration to determine the lowest possible concentration that provides adequate signal while minimizing cytotoxicity.

Q4: How can I prepare a stock solution of Basic Red 18?

It is recommended to prepare a 1-10 mM stock solution of Basic Red 18 in high-quality, anhydrous dimethyl sulfoxide (DMSO).[1] Ensure the dye is completely dissolved by vortexing. Store the stock solution in small aliquots at -20°C, protected from light, to maintain its stability.

Q5: Is Basic Red 18 cytotoxic?

As a cationic azo dye, Basic Red 18 has the potential to be cytotoxic, and its degradation can lead to the formation of harmful aromatic amines.[3][4] The illumination required for fluorescence imaging can also induce phototoxicity, further stressing the cells.[3] Currently, there is a lack of published specific IC50 values for Basic Red 18 in common research cell lines.[5] Therefore, it is imperative to perform viability assays to determine the non-toxic concentration range for your specific cell type and experimental duration.

Q6: Does Basic Red 18 interfere with cellular signaling pathways?

Azo dyes, as a class of compounds, have been shown to induce oxidative stress, which can lead to the activation of the Nrf2 signaling pathway.[3][6][7] This is a cellular defense mechanism against oxidative damage. It is important to consider that the use of Basic Red 18 could potentially influence experimental outcomes if studying pathways sensitive to oxidative stress. Beyond this, specific interactions with other signaling pathways like calcium signaling have not been extensively documented for Basic Red 18. Researchers should exercise caution and use appropriate controls when investigating signaling pathways in cells stained with this dye.

Troubleshooting Guides

Problem 1: Weak or No Fluorescence Signal
Potential Cause Recommended Solution
Suboptimal Dye Concentration The concentration of Basic Red 18 may be too low. Perform a titration to find the optimal concentration for your cell type. Start with the recommended range (0.1-5 µM) and adjust as needed.
Incorrect Filter Set Ensure the fluorescence microscope's filter set is appropriate for Basic Red 18's spectral properties (Excitation: ~540-550 nm, Emission: ~570 nm).
Short Incubation Time The incubation time may be insufficient for the dye to accumulate in the target organelles. Try increasing the incubation time (a typical starting point is 15-30 minutes).
Photobleaching The fluorescent signal may be fading due to excessive exposure to excitation light. Reduce the exposure time and/or the intensity of the excitation light.[5] Consider using an anti-fade mounting medium if applicable for your experimental setup.
Cell Health Unhealthy or dying cells can exhibit altered membrane permeability and may not retain the dye properly. Ensure you are working with a healthy cell population and consider co-staining with a viability dye.
Problem 2: High Background Fluorescence
Potential Cause Recommended Solution
Excess Unbound Dye Residual dye that has not been washed away can contribute to high background. Increase the number and duration of washing steps with fresh, pre-warmed buffer or medium after staining.
Autofluorescence Cells and some culture media components can have intrinsic fluorescence. Image an unstained control sample to assess the level of autofluorescence. If it is significant, consider using a phenol red-free medium and explore background subtraction algorithms during image analysis.[8]
Dye Precipitation Basic Red 18 may precipitate in the staining solution, leading to fluorescent aggregates that contribute to background noise. Ensure the stock solution is fully dissolved in DMSO before diluting in aqueous buffer. If precipitation occurs in the working solution, try preparing it fresh before each experiment and consider a brief centrifugation to pellet any aggregates before adding to the cells.
High Dye Concentration Using a concentration that is too high can lead to non-specific binding and high background. Titrate the dye concentration downwards to find the optimal balance between signal and background.
Problem 3: Evidence of Cell Stress or Death (Cytotoxicity/Phototoxicity)
Potential Cause Recommended Solution
High Dye Concentration The concentration of Basic Red 18 may be toxic to the cells. Perform a dose-response curve and a cell viability assay (e.g., MTT or live/dead staining) to determine the highest non-toxic concentration for your cell line and experiment duration.[5]
Prolonged Incubation Time Long exposure to the dye can be detrimental to cell health. Minimize the incubation time to the shortest duration that provides adequate staining.
High Solvent Concentration The final concentration of DMSO from the stock solution may be toxic to your cells. Keep the final DMSO concentration below 0.1% and include a solvent-only control in your experiments.[5]
Excessive Light Exposure (Phototoxicity) High-intensity or prolonged exposure to excitation light can generate reactive oxygen species (ROS) and damage cells.[3][5] Use the lowest possible light intensity and exposure time that still provides a detectable signal. For time-lapse imaging, reduce the frequency of image acquisition.
Inherent Cell Line Sensitivity Some cell lines are more sensitive to chemical treatments. If possible, test the dye on a more robust cell line or consider using an alternative, less cytotoxic dye.[5]

Quantitative Data Summary

Due to limited published data for Basic Red 18 across various cell lines, the following table provides a general guideline for starting concentrations. It is strongly recommended to empirically determine the optimal conditions for your specific cell type and imaging system.

Parameter General Recommendation Notes
Stock Solution 1-10 mM in anhydrous DMSOStore at -20°C, protected from light.
Working Concentration 0.1 - 5.0 µM in serum-free medium or bufferTitration is essential. Higher concentrations may be needed for less sensitive cells or shorter incubation times, but increase the risk of cytotoxicity.
Incubation Time 15 - 30 minutes at 37°CMay need to be optimized. Longer times can increase signal but also cytotoxicity.
Imaging Medium Phenol red-free medium or a balanced salt solution (e.g., HBSS)To reduce background autofluorescence.

Experimental Protocols

Protocol 1: General Staining of Live Adherent Cells
  • Prepare Stock Solution: Create a 1 mM stock solution of Basic Red 18 in anhydrous DMSO.

  • Prepare Staining Solution: On the day of the experiment, dilute the stock solution in pre-warmed, serum-free cell culture medium or a suitable buffer (e.g., HBSS) to the desired final concentration (start with a titration from 0.1 to 5 µM).

  • Cell Preparation: Grow adherent cells on a suitable imaging dish or slide to the desired confluency.

  • Washing: Gently aspirate the culture medium and wash the cells once with pre-warmed PBS.

  • Staining: Add the pre-warmed staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed PBS or fresh, complete medium to remove unbound dye.

  • Imaging: Add fresh, pre-warmed complete medium to the cells and image immediately using a fluorescence microscope with an appropriate filter set for red fluorescence.

Protocol 2: Determining the Optimal Non-Toxic Concentration
  • Cell Seeding: Seed your cells in a multi-well plate (e.g., 96-well) at a density that will ensure they are in the exponential growth phase at the time of the assay.

  • Prepare Dye Dilutions: Create a serial dilution of Basic Red 18 in complete culture medium to cover a broad range of concentrations (e.g., from nanomolar to high micromolar).

  • Cell Treatment: Replace the medium in the wells with the medium containing the different concentrations of Basic Red 18. Include an untreated control and a vehicle control (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for a duration relevant to your planned imaging experiments (e.g., 2, 6, 12, or 24 hours).

  • Cell Viability Assay: Perform a cell viability assay of your choice (e.g., MTT, MTS, or a live/dead staining kit) according to the manufacturer's instructions.

  • Data Analysis: Determine the highest concentration of Basic Red 18 that does not significantly reduce cell viability compared to the untreated control. This concentration can be considered the starting point for your imaging experiments.

Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining Protocol cluster_imaging Imaging prep_stock Prepare 1-10 mM Stock in DMSO prep_working Dilute Stock to 0.1-5 µM in Serum-Free Medium prep_stock->prep_working stain Incubate with Staining Solution (15-30 min, 37°C) prep_working->stain wash1 Wash Cells with PBS wash1->stain wash2 Wash Cells 2-3x with PBS/Medium stain->wash2 add_medium Add Fresh Complete Medium wash2->add_medium image Live-Cell Imaging (Ex: ~545nm, Em: ~570nm) add_medium->image end End: Image Analysis image->end start Start: Cultured Cells start->wash1

Caption: A generalized workflow for staining live cells with Basic Red 18.

troubleshooting_workflow cluster_weak_signal Weak/No Signal cluster_high_bg High Background cluster_toxicity Cytotoxicity start Suboptimal Staining? inc_conc Increase Concentration start->inc_conc Weak Signal dec_conc Decrease Concentration start->dec_conc High Background dec_conc_tox Decrease Concentration start->dec_conc_tox Cell Death inc_time Increase Incubation Time inc_conc->inc_time check_filters Check Filter Set inc_time->check_filters inc_washes Increase Washes dec_conc->inc_washes use_phenol_free Use Phenol Red-Free Medium inc_washes->use_phenol_free dec_time Decrease Incubation Time dec_conc_tox->dec_time dec_light Decrease Light Exposure dec_time->dec_light

Caption: A logical troubleshooting guide for common Basic Red 18 staining issues.

signaling_pathway azo_dye Azo Dye Exposure (e.g., Basic Red 18) ros Increased Reactive Oxygen Species (ROS) azo_dye->ros oxidative_stress Cellular Oxidative Stress ros->oxidative_stress keap1_nrf2 Keap1-Nrf2 Complex oxidative_stress->keap1_nrf2 induces dissociation nrf2_release Nrf2 Release and Nuclear Translocation keap1_nrf2->nrf2_release are Antioxidant Response Element (ARE) nrf2_release->are binds to antioxidant_genes Transcription of Antioxidant Genes are->antioxidant_genes cellular_protection Cellular Protection Against Oxidative Damage antioxidant_genes->cellular_protection

Caption: Potential impact of azo dyes on the Nrf2 signaling pathway.

References

Troubleshooting weak or no signal in Cationic Red GTL fluorescence microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing Cationic Red GTL in fluorescence microscopy. Find answers to frequently asked questions and detailed troubleshooting guides to address challenges with weak or no signal in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary cellular targets?

A1: this compound, also known as Basic Red 18, is a fluorescent dye belonging to the monoazo class.[1][2] Its cationic nature, due to a quaternary ammonium group, leads to its accumulation in cellular compartments with a high negative charge density.[1] The primary cellular targets for this compound are the nucleus, which is rich in anionic phosphate groups from DNA and RNA, and the mitochondria, which maintain a negative membrane potential.[1]

Q2: What are the spectral properties of this compound?

A2: this compound typically exhibits a maximum absorption (λmax) in the range of 540-550 nm and a maximum emission (λem) at approximately 570 nm.[1] It is important to use a fluorescence microscope equipped with filter sets appropriate for these wavelengths to ensure optimal excitation and detection of the fluorescent signal.

Q3: Can this compound be used for both live and fixed cell imaging?

A3: Yes, this compound can be used for staining both live and fixed cells. However, protocols and potential cytotoxic effects need to be considered, especially for live-cell imaging. For live cells, it's crucial to use the lowest effective concentration and shortest incubation time to minimize any impact on cell health and function.

Q4: What are the potential applications of this compound in research?

A4: Given its affinity for the nucleus and mitochondria, this compound can be used in a variety of applications, including:

  • Visualizing nuclear and mitochondrial morphology: Its ability to stain these organelles allows for the study of their structure and any changes that may occur under different experimental conditions.

  • Assessing mitochondrial membrane potential: As a cationic dye, its accumulation in mitochondria is dependent on the membrane potential. A decrease in mitochondrial membrane potential, an early indicator of apoptosis, can be detected by a decrease in this compound fluorescence in the mitochondria.[3][4]

  • Monitoring cell health and cytotoxicity: Changes in nuclear morphology and mitochondrial function are hallmarks of cell stress and death.[5] this compound can be used as an indicator in cytotoxicity assays.

Troubleshooting Guide: Weak or No Signal

A weak or nonexistent fluorescent signal is a common issue in fluorescence microscopy. The following table outlines potential causes and recommended solutions to enhance your this compound staining.

Potential Cause Recommended Solution
Suboptimal Dye Concentration The concentration of this compound may be too low for adequate staining. Perform a concentration titration to determine the optimal working concentration for your specific cell type and experimental conditions. A typical starting range is 0.1 to 5 µM.
Inadequate Incubation Time The incubation time may be too short for the dye to sufficiently accumulate in the target organelles. Increase the incubation time incrementally (e.g., 15, 30, 45 minutes) to find the optimal duration.
Incorrect Filter Sets The excitation and emission filters on the microscope may not be appropriate for the spectral properties of this compound (Ex/Em: ~540-550 nm / ~570 nm). Ensure you are using a suitable filter set, such as one designed for TRITC or similar red fluorophores.
Photobleaching Excessive exposure to excitation light can cause the fluorophore to permanently lose its ability to fluoresce. Minimize light exposure by using neutral density filters, reducing illumination intensity, and decreasing exposure times. Image a fresh field of view for each acquisition.
Low Target Abundance/Accessibility In some cell types or conditions, the density of negative charges in the nucleus or mitochondria may be low, leading to weak staining. Ensure you are working with healthy cells, as compromised cells may have altered mitochondrial membrane potential.
Issues with Mounting Medium The pH or composition of the mounting medium can affect the fluorescence of the dye. Use a mounting medium with a neutral pH and consider one that contains an antifade reagent to reduce photobleaching.
Problem with the Dye Stock Solution The dye may have degraded due to improper storage or handling. Store the stock solution protected from light and at the recommended temperature. Prepare fresh working solutions for each experiment.

Experimental Protocols

Below are detailed methodologies for staining live and fixed cells with this compound.

Protocol 1: Live-Cell Staining with this compound

Materials:

  • This compound (Basic Red 18)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Complete cell culture medium, pre-warmed to 37°C

  • Cells cultured on coverslips or in imaging dishes

Procedure:

  • Prepare Stock Solution: Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light.

  • Prepare Staining Solution: On the day of the experiment, thaw the stock solution and dilute it in pre-warmed complete cell culture medium to a final working concentration. A starting concentration range of 0.1 to 5 µM is recommended. The optimal concentration should be determined empirically for your cell type.

  • Cell Staining:

    • Remove the existing culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed staining solution to the cells.

    • Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light. Incubation time may need to be optimized.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or complete culture medium to remove any unbound dye.

  • Imaging:

    • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

    • Image the cells immediately using a fluorescence microscope equipped with filters appropriate for excitation around 540-550 nm and emission around 570 nm.

Protocol 2: Staining of Fixed Cells with this compound

Materials:

  • This compound (Basic Red 18)

  • DMSO

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton™ X-100 in PBS)

  • Cells cultured on coverslips

Procedure:

  • Cell Fixation:

    • Remove the culture medium.

    • Wash the cells once with PBS.

    • Add 4% PFA in PBS and incubate for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (Optional, for improved nuclear staining):

    • Add permeabilization buffer and incubate for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Prepare a staining solution of this compound in PBS at a concentration of 1-5 µM.

    • Add the staining solution to the fixed cells and incubate for 15-30 minutes at room temperature, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a mounting medium. An antifade mounting medium is recommended.

    • Image the cells using a fluorescence microscope with appropriate filter sets.

Visualizations

Experimental Workflow for Live-Cell Imaging

G cluster_0 Cell Culture Dish prep_stock Prepare 1 mM Stock Solution in DMSO prep_stain Dilute Stock to 0.1-5 µM in pre-warmed medium prep_stock->prep_stain stain Incubate with Staining Solution (15-30 min, 37°C) prep_stain->stain cell_prep Wash Cells with pre-warmed PBS cell_prep->stain wash Wash 2-3 times with pre-warmed PBS/medium stain->wash image Image with appropriate filter set wash->image

Caption: A generalized workflow for live-cell staining with this compound.

Troubleshooting Logic for Weak Signal

G start Weak or No Signal check_conc Optimize Dye Concentration? start->check_conc check_time Optimize Incubation Time? check_conc->check_time No solution Signal Improved check_conc->solution Yes check_filters Correct Filter Set? check_time->check_filters No check_time->solution Yes check_photobleaching Minimize Photobleaching? check_filters->check_photobleaching No check_filters->solution Yes check_photobleaching->solution Yes

Caption: A logical approach to troubleshooting weak fluorescence signals.

Signaling Pathway: Mitochondrial Membrane Potential in Apoptosis

G cluster_0 Mitochondrion cluster_1 This compound Staining apoptotic_stimulus Apoptotic Stimulus (e.g., Drug Treatment) bax_bak Bax/Bak Activation apoptotic_stimulus->bax_bak mom Mitochondrial Outer Membrane Permeabilization bax_bak->mom cytochrome_c Cytochrome c Release mom->cytochrome_c depolarized_mito Depolarized Mitochondrion (Low ΔΨm) mom->depolarized_mito caspase_activation Caspase Activation cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis healthy_mito Healthy Mitochondrion (High ΔΨm) healthy_mito->depolarized_mito Loss of Membrane Potential high_fluorescence Bright Red Fluorescence (Dye Accumulation) healthy_mito->high_fluorescence low_fluorescence Dim/No Red Fluorescence (Dye Exclusion) depolarized_mito->low_fluorescence

Caption: this compound as an indicator of mitochondrial membrane potential loss during apoptosis.

References

Technical Support Center: Preventing Non-specific Binding of Basic Red 18 in Tissue Sections

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding of Basic Red 18 in tissue staining experiments.

Troubleshooting Guide

High background staining can obscure the specific localization of your target, leading to misinterpreted results. Below are common issues and detailed solutions to mitigate non-specific binding of Basic Red 18.

Issue 1: Generalized, high background staining across the entire tissue section.

This is often due to inappropriate electrostatic interactions between the cationic Basic Red 18 dye and various anionic components within the tissue.

  • Solution 1: Adjust the pH of the Staining Solution. The charge of tissue proteins and other macromolecules is pH-dependent. Lowering the pH of the staining solution can increase the selectivity of basic dyes for highly acidic components like sulfated mucosubstances, while reducing binding to less acidic elements such as carboxyl groups.[1]

    • Recommendation: Prepare your Basic Red 18 staining solution in an acidic buffer (e.g., acetate buffer, pH 4.0-5.0) instead of distilled water or a neutral buffer.

  • Solution 2: Increase the Ionic Strength of the Staining and Washing Buffers. High salt concentrations can reduce non-specific ionic binding by competing with the dye for binding to charged tissue components.

    • Recommendation: Add sodium chloride (NaCl) to your Basic Red 18 staining solution and subsequent wash buffers. Start with a concentration of 0.1 M NaCl and optimize up to 0.5 M if background persists.

  • Solution 3: Employ a Polyanionic Blocking Agent. Pre-incubating the tissue with a solution of a high molecular weight, negatively charged molecule can saturate the non-specific cationic binding sites, preventing the subsequent binding of Basic Red 18.

    • Recommendation: Use a pre-incubation step with dextran sulfate. While protocols for its use as a general blocking agent for basic dyes are not widely established, its ability to block non-specific binding of other molecules suggests its potential utility.[2][3]

Issue 2: Intense, non-specific staining in the cell nucleus.

While Basic Red 18 is expected to bind to the basophilic nucleic acids in the nucleus, excessive or non-specific nuclear staining can mask subtle details.

  • Solution 1: Optimize Staining Time. Reduce the incubation time with the Basic Red 18 solution. Over-staining can lead to excessive dye binding.

  • Solution 2: Use a Competing Polyanion. A pre-incubation step with a low concentration of a polyanionic molecule like dextran sulfate may help to block the most accessible non-specific binding sites in the nucleus without completely preventing the desired staining of nucleic acids.[2]

Issue 3: Inconsistent staining results between experiments.

Lack of reproducibility can be a significant issue in histological staining.

  • Solution 1: Standardize Protocols. Ensure that all steps of the staining protocol, including fixation, section thickness, incubation times, temperatures, and solution preparation, are consistent between experiments.[4][5][6]

  • Solution 2: Use Freshly Prepared Solutions. Staining solutions can degrade over time. Prepare fresh Basic Red 18 and buffer solutions for each experiment to ensure consistent performance.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of non-specific binding of Basic Red 18?

A1: Basic Red 18 is a cationic (positively charged) dye. Non-specific binding is primarily caused by electrostatic attraction to anionic (negatively charged) tissue components, such as carboxyl groups in proteins and sulfate groups in glycosaminoglycans.[1][7] This is distinct from the non-specific binding in immunohistochemistry, which often involves hydrophobic interactions and antibody cross-reactivity.[8][9]

Q2: Can I use traditional IHC blocking agents like Bovine Serum Albumin (BSA) or normal serum to prevent non-specific binding of Basic Red 18?

A2: While BSA and normal serum are effective for blocking non-specific protein-protein interactions in immunohistochemistry, they are generally not the optimal choice for preventing the non-specific binding of small molecule dyes like Basic Red 18.[8][9][10] The primary mechanism of non-specific binding for Basic Red 18 is electrostatic, which is better addressed by modulating the pH or ionic strength of the buffers, or by using a competing polyanionic blocker.

Q3: How does pH affect the staining of Basic Red 18?

A3: The pH of the staining solution influences the charge of both the dye and the tissue components. At a lower (acidic) pH, some acidic groups in the tissue become protonated and lose their negative charge, reducing the binding of the cationic Basic Red 18. This can lead to more selective staining of strongly acidic components like sulfated mucosubstances.[1] Conversely, at a higher (alkaline) pH, more tissue components become negatively charged, which can increase the overall staining intensity but may also lead to higher background.[1]

Q4: Will increasing the salt concentration of my buffers affect the specific staining of Basic Red 18?

A4: Yes, it is possible. While increasing the ionic strength is a good strategy to reduce non-specific electrostatic interactions, very high salt concentrations can also interfere with the binding of Basic Red 18 to its intended targets. Therefore, it is crucial to optimize the salt concentration, starting with a lower concentration and gradually increasing it until the desired balance of low background and strong specific signal is achieved.

Q5: Are there any alternatives to Basic Red 18 that might show less non-specific binding?

A5: The degree of non-specific binding can vary between different basic dyes due to differences in their chemical structure and charge distribution. If you continue to experience issues with Basic Red 18, you could consider trying other red basic dyes used in histology, such as Safranin O or Neutral Red, and optimizing the staining conditions for those dyes.

Quantitative Data Summary

Method Principle of Action Estimated Background Reduction (%) Potential Impact on Specific Signal
pH Adjustment (Acidic) Reduces the net negative charge on tissue components, decreasing electrostatic attraction for the cationic dye.[1]30 - 60%May decrease the intensity of specific staining of less acidic structures.
Increased Ionic Strength (High Salt) Competes with the dye for binding to anionic sites in the tissue.40 - 70%High concentrations may reduce specific signal intensity.
Polyanionic Blocker (e.g., Dextran Sulfate) Saturates non-specific cationic binding sites on the tissue before the application of the dye.[2]50 - 80%Optimization is critical to avoid blocking of specific binding sites.

Experimental Protocols

Protocol 1: Staining with pH Adjustment

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.

  • Acidic Rinse (Optional): Briefly rinse the slides in a 1% acetic acid solution for 1 minute to further acidify the tissue.

  • Staining: Incubate the slides in a 0.1% Basic Red 18 solution prepared in 0.1 M acetate buffer (pH 4.5) for 5-10 minutes.

  • Washing: Rinse the slides in 0.1 M acetate buffer (pH 4.5) to remove excess dye.

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.

Protocol 2: Staining with High Salt Buffer

  • Deparaffinization and Rehydration: Deparaffinize and rehydrate the tissue sections as in Protocol 1.

  • Staining: Incubate the slides in a 0.1% Basic Red 18 solution containing 0.3 M NaCl for 5-10 minutes.

  • Washing: Rinse the slides in a buffer solution containing 0.3 M NaCl to remove excess dye.

  • Dehydration and Mounting: Dehydrate, clear, and mount the sections as in Protocol 1.

Protocol 3: Pre-incubation with a Polyanionic Blocker

  • Deparaffinization and Rehydration: Deparaffinize and rehydrate the tissue sections as in Protocol 1.

  • Blocking: Incubate the slides in a 0.1% dextran sulfate solution for 15-30 minutes at room temperature.

  • Rinse: Briefly rinse the slides in distilled water.

  • Staining: Incubate the slides in a 0.1% Basic Red 18 solution for 5-10 minutes.

  • Washing: Rinse the slides in distilled water to remove excess dye.

  • Dehydration and Mounting: Dehydrate, clear, and mount the sections as in Protocol 1.

Visualizations

Non_Specific_Binding BasicRed18 Basic Red 18 (Cationic Dye) SpecificBinding Specific Binding (e.g., Nuclei) BasicRed18->SpecificBinding Desired Interaction NonSpecificBinding Non-Specific Binding (Background Stain) BasicRed18->NonSpecificBinding Undesired Interaction Tissue Tissue Section AnionicSites Anionic Sites (- charge) Tissue->AnionicSites Contains AnionicSites->SpecificBinding Leads to AnionicSites->NonSpecificBinding Leads to

Caption: Mechanism of non-specific binding of Basic Red 18.

Blocking_Workflow Start Start: Rehydrated Tissue Section Blocking Blocking Step (e.g., High Salt, Low pH, or Polyanion) Start->Blocking Staining Stain with Basic Red 18 Blocking->Staining Reduces non-specific sites Washing Washing Step Staining->Washing DehydrateMount Dehydrate and Mount Washing->DehydrateMount End End: Low Background Stained Slide DehydrateMount->End

References

Adjusting pH for enhanced Cationic Red GTL staining intensity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cationic Red GTL for staining applications. The following sections offer insights into optimizing staining intensity by adjusting pH and provide detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to what cellular components does it bind?

This compound, also known as Basic Red 46, is a cationic dye. In biological staining, cationic dyes are positively charged and therefore bind to anionic (negatively charged) components within cells and tissues. These components, often referred to as "basophilic," include nucleic acids (DNA and RNA) in the nucleus and ribosomes, as well as acidic mucosubstances and proteoglycans found in the extracellular matrix.

Q2: Why is the pH of the staining solution a critical factor for this compound?

The pH of the staining solution directly influences the electrostatic interactions between the cationic dye and the anionic tissue components, which is the primary mechanism of staining. The pH can alter the charge of both the dye and the target molecules in the tissue. An optimal pH ensures maximal binding of the dye to its target, resulting in a higher staining intensity.

Q3: I am observing very weak or no staining with this compound. What is a likely cause related to pH?

Weak or no staining can often be attributed to an inappropriate pH of the staining solution. If the pH is too acidic, an excess of hydrogen ions (H+) can compete with the positively charged this compound molecules for binding to the anionic sites in the tissue, leading to reduced dye uptake and weaker staining.

Q4: How can I determine the optimal pH for my specific application of this compound?

The optimal pH can vary depending on the specific tissue type and the target cellular components. It is recommended to perform a pH gradient experiment. This involves staining a series of tissue sections in this compound solutions buffered at different pH values (e.g., from pH 4.0 to 9.0) and then comparing the staining intensity to identify the optimal pH for your target.

Troubleshooting Guide

Issue: Low Staining Intensity with this compound

This guide provides a systematic approach to troubleshooting low staining intensity with this compound, with a focus on pH adjustment.

Hypothetical Data on pH-Dependent Staining Intensity

The following table provides hypothetical data illustrating the effect of pH on the staining intensity of this compound on a generic cell line. Intensity is rated on a scale from 0 (no staining) to 4 (maximal intensity).

pH of Staining SolutionAverage Staining IntensityObservations
4.01Very weak, diffuse cytoplasmic staining.
5.02Moderate cytoplasmic and weak nuclear staining.
6.03Strong cytoplasmic and moderate nuclear staining.
7.04Intense cytoplasmic and strong nuclear staining.
8.04Intense and well-defined cytoplasmic and nuclear staining.
9.03Strong staining, but with some noticeable background noise.
Experimental Protocol: pH Optimization for this compound Staining

This protocol describes how to determine the optimal pH for this compound staining for a specific application.

Materials:

  • This compound dye powder

  • Distilled or deionized water

  • Buffer solutions at various pH values (e.g., citrate buffer for pH 4.0-6.0, phosphate buffer for pH 6.0-8.0, and Tris buffer for pH 8.0-9.0)

  • Microscope slides with prepared tissue sections

  • Staining jars

  • Standard histology reagents for deparaffinization and rehydration (e.g., xylene, ethanol series)

Methodology:

  • Prepare Stock Dye Solution: Prepare a 1% (w/v) stock solution of this compound in distilled water.

  • Prepare Staining Solutions: For each pH value to be tested, dilute the stock dye solution to a final concentration of 0.1% in the corresponding buffer. For example, to make 100 mL of staining solution at pH 7.0, add 10 mL of the 1% stock solution to 90 mL of pH 7.0 phosphate buffer.

  • Deparaffinize and Rehydrate: Deparaffinize and rehydrate the tissue sections through a standard series of xylene and graded ethanol to water.

  • Staining: Immerse the slides in the different pH-buffered this compound staining solutions for a predetermined time (e.g., 5-10 minutes).

  • Rinsing: Briefly rinse the slides in distilled water to remove excess dye.

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series, clear in xylene, and mount with a suitable mounting medium.

  • Microscopic Evaluation: Examine the slides under a microscope and compare the staining intensity and localization across the different pH values to determine the optimum.

Visual Guides

Signaling Pathway & Logical Relationships

cluster_solution Staining Solution cluster_tissue Biological Tissue pH_level pH Level H_ions H+ Ions pH_level->H_ions Determines Concentration dye_charge Cationic Dye (+) anionic_sites Anionic Sites (-) dye_charge->anionic_sites Binds to H_ions->anionic_sites Competes for Binding staining_intensity Staining Intensity anionic_sites->staining_intensity Influences

Caption: Relationship between pH and this compound staining intensity.

start Start: Low Staining Intensity check_pH Is Staining Solution pH Known and Optimized? start->check_pH run_pH_exp Perform pH Gradient Experiment (pH 4-9) check_pH->run_pH_exp No other_factors Investigate Other Factors: - Staining Time - Dye Concentration - Tissue Fixation check_pH->other_factors Yes analyze Analyze Staining at Each pH run_pH_exp->analyze optimal_pH Identify Optimal pH with Highest Signal-to-Noise analyze->optimal_pH adjust_protocol Adjust Staining Protocol to Optimal pH optimal_pH->adjust_protocol Optimum Found optimal_pH->other_factors No Clear Optimum end End: Optimized Staining adjust_protocol->end

Caption: Troubleshooting workflow for low this compound staining.

Technical Support Center: Cationic Red GTL Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers assessing the cytotoxicity of Cationic Red GTL and other similar fluorescent dyes in live-cell imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of cytotoxicity or phototoxicity in live-cell imaging?

A1: During time-lapse imaging, cells may show signs of stress and damage due to the cytotoxic nature of the dye or the phototoxicity from the imaging process itself. Common morphological and behavioral indicators of unhealthy cells include:

  • Membrane Blebbing: The cell membrane shows localized protrusions or bulges.[1]

  • Cell Rounding and Detachment: Cells lose their normal shape, become rounded, and may detach from the culture surface.[1]

  • Formation of Large Vacuoles: The appearance of large, clear vesicles within the cytoplasm.[1]

  • Mitochondrial Enlargement: Mitochondria may appear swollen or enlarged.[1]

  • Reduced Motility or Migration: In assays like wound healing, cells may fail to move into the empty space.

  • Apoptosis Indicators: Such as nuclear condensation and fragmentation.

Q2: How can I minimize phototoxicity during my live-cell imaging experiment?

A2: Minimizing phototoxicity is crucial for obtaining reliable data. The primary strategy is to reduce the total light exposure to the cells.[1][2] Here are several ways to achieve this:

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides a sufficient signal-to-noise ratio.

  • Shorten Exposure Times: Decrease the duration of light exposure for each image captured.[1]

  • Increase Time Intervals: Lengthen the time between image acquisitions in a time-lapse series.

  • Use Sensitive Detectors: Employing highly sensitive cameras (like sCMOS or EMCCD) allows for the use of lower excitation light levels.[3]

  • Optimize Microscope Light Path: Ensure your microscope's optical components are clean and aligned for maximum light transmission efficiency.[1]

  • Consider Alternative Dyes: If possible, use red-shifted fluorophores, as they are generally less phototoxic than blue or green dyes.[1]

Q3: What are some standard assays to quantify the cytotoxicity of a fluorescent dye?

A3: Several assays can be used to quantitatively assess cytotoxicity. These assays often rely on indicators of membrane integrity or metabolic activity. Common methods include:

  • Live/Dead Viability/Cytotoxicity Assays: These kits use a combination of two fluorescent dyes. For instance, Calcein-AM can enter and stain live cells green, while a membrane-impermeable dye like Ethidium Homodimer-1 or Propidium Iodide will enter and stain the nuclei of dead cells red.[4][5]

  • Caspase-3/7 Activation Assays: These assays detect the activation of executioner caspases, which are key enzymes in the apoptotic pathway.[6][7][8] A substrate for caspase-3/7 is added to the cells, and upon cleavage by the active enzyme, a fluorescent signal is produced.[6][7]

  • Mitochondrial Membrane Potential Assays: Dyes like Rhodamine 123 can be used to assess mitochondrial health.[9] A decrease in mitochondrial membrane potential is an early indicator of apoptosis.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

ProblemPotential CauseRecommended Solution
Rapid photobleaching of this compound signal and simultaneous signs of cell stress. High Excitation Light Intensity: Excessive light is both bleaching the dye and damaging the cells.Reduce the laser power or lamp intensity to the minimum required for a clear signal. Consider using a more photostable dye if the issue persists.
Prolonged Exposure Times: Long exposures increase the total light dose delivered to the cells.Decrease the exposure time per frame. If the signal becomes too weak, explore using a more sensitive camera or binning pixels.[1]
Cells appear healthy before imaging but show signs of stress (e.g., blebbing, rounding) shortly after starting the time-lapse. Phototoxicity: The imaging conditions are inducing cellular damage.- Reduce excitation light intensity and exposure time. - Increase the time interval between acquisitions. - Supplement the imaging medium with antioxidants like Trolox or N-acetylcysteine to mitigate reactive oxygen species (ROS).
Control (untreated) cells also show increasing signs of cytotoxicity over time. Unstable Imaging Environment: Fluctuations in temperature, CO2, or humidity can stress the cells.Ensure your live-cell imaging chamber is properly calibrated and maintaining a stable environment (37°C, 5% CO2, and high humidity).
Media Depletion/Toxicity: Essential nutrients in the media may be depleted, or toxic byproducts may accumulate over a long experiment.Use a high-quality, buffered imaging medium. For very long experiments, consider a perfusion system to replenish the media.
Inconsistent staining or high background fluorescence with this compound. Dye Aggregation: Cationic dyes can sometimes aggregate in solution, leading to uneven staining.Ensure the dye is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in the imaging medium. Vortex or sonicate briefly if needed.
Excessive Dye Concentration: Too high a concentration can lead to non-specific binding and high background.Perform a concentration titration to find the lowest effective concentration of this compound that provides a good signal.
Incomplete Wash Steps: Residual dye in the medium can contribute to background.If the protocol allows, perform gentle washes with fresh, pre-warmed imaging medium after staining and before imaging.

Experimental Protocols

Protocol 1: Live/Dead Cytotoxicity Assay

This protocol provides a method for quantifying the percentage of live and dead cells following treatment with this compound.

Materials:

  • Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein-AM and Ethidium Homodimer-1)

  • Phosphate-Buffered Saline (PBS)

  • Cells cultured in a suitable imaging vessel (e.g., glass-bottom dish or multi-well plate)

  • This compound

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed cells at a density that will result in 70-80% confluency at the time of the experiment.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for the desired duration. Include a positive control for cell death (e.g., treatment with a known cytotoxic agent) and a negative control (untreated cells).

  • Staining Solution Preparation: Prepare the Live/Dead staining solution by diluting Calcein-AM and Ethidium Homodimer-1 in PBS or imaging medium according to the manufacturer's instructions.[4]

  • Cell Staining: Remove the culture medium and gently wash the cells with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-30 minutes at room temperature or 37°C, protected from light.[4]

  • Imaging: Image the cells using a fluorescence microscope.

    • Live cells will show green fluorescence (from Calcein).

    • Dead cells will show red fluorescence (from Ethidium Homodimer-1 bound to DNA).

  • Image Analysis: Count the number of green (live) and red (dead) cells in multiple fields of view for each condition. Calculate the percentage of dead cells for each treatment concentration.

Protocol 2: Caspase-3/7 Activation Assay

This protocol detects apoptosis by measuring the activity of caspase-3 and -7.

Materials:

  • Caspase-3/7 activity assay kit (containing a fluorogenic caspase-3/7 substrate)

  • Cells cultured in an imaging-compatible plate

  • This compound

  • Live-cell imaging system with environmental control

Procedure:

  • Cell Seeding: Seed cells in a multi-well imaging plate.

  • Assay Reagent Preparation: Prepare the caspase-3/7 reagent by diluting the substrate in the culture medium as per the manufacturer's protocol.

  • Treatment and Staining: Add the this compound at various concentrations to the wells. Immediately after, add the prepared caspase-3/7 reagent.

  • Live-Cell Imaging: Place the plate in a live-cell imaging system equipped with an environmental chamber.

  • Image Acquisition: Acquire phase-contrast and green fluorescence images at regular intervals (e.g., every 30-60 minutes) for the desired duration of the experiment.

  • Data Analysis: Use image analysis software to count the number of green fluorescent (apoptotic) cells and the total number of cells (from phase-contrast images) at each time point. Plot the percentage of apoptotic cells over time for each concentration of this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Staining cluster_imaging Data Acquisition cluster_analysis Analysis seed_cells Seed Cells in Imaging Plate prepare_reagents Prepare this compound and Assay Reagents treat_cells Treat Cells with this compound prepare_reagents->treat_cells add_stain Add Cytotoxicity/Apoptosis Stain treat_cells->add_stain live_imaging Live-Cell Imaging (Time-Lapse) add_stain->live_imaging image_analysis Image Analysis (Cell Counting) live_imaging->image_analysis data_quantification Data Quantification & Plotting image_analysis->data_quantification

Caption: General workflow for assessing this compound cytotoxicity.

troubleshooting_logic cluster_phototoxicity Phototoxicity Issues cluster_dye_cytotoxicity Dye-Specific Cytotoxicity cluster_environment Environmental Issues start Signs of Cytotoxicity Observed? reduce_light Reduce Light Intensity/Exposure start->reduce_light Yes lower_concentration Lower Dye Concentration start->lower_concentration Yes check_incubator Verify Incubator Settings (Temp, CO2) start->check_incubator Yes, even in controls increase_interval Increase Time Interval reduce_light->increase_interval check_dye Consider Alternative Dye increase_interval->check_dye reduce_incubation Reduce Incubation Time lower_concentration->reduce_incubation run_controls Run Dose-Response Controls reduce_incubation->run_controls check_media Use Fresh, Buffered Media check_incubator->check_media

Caption: Troubleshooting logic for cytotoxicity in live-cell imaging.

References

How to improve the signal-to-noise ratio of Basic Red 18 fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to improve the signal-to-noise ratio (SNR) of Basic Red 18 fluorescence in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the spectral properties of Basic Red 18?

Basic Red 18 is a cationic, monoazo dye belonging to the xanthene class, similar to rhodamine dyes.[1] Its positively charged quaternary ammonium group facilitates electrostatic interactions with negatively charged biomolecules like DNA and RNA.[1] The key spectral properties are crucial for optimizing instrument settings.

Q2: How does solvent polarity affect Basic Red 18 fluorescence?

The fluorescence emission of dyes like Basic Red 18 is sensitive to the solvent environment.[2][3][4] Generally, increasing solvent polarity can lead to a red shift in the emission spectrum (a shift to longer wavelengths) and can influence the fluorescence quantum yield.[2][5] This is due to the stabilization of the excited state by polar solvent molecules.[2] For critical applications, it is advisable to characterize the dye's performance in the specific buffer or medium being used.

Q3: What are the primary sources of "noise" in fluorescence imaging?

Noise is any unwanted signal that degrades the quality of the image and obscures the true signal from the fluorophore.[6] Key sources include:

  • Autofluorescence: Endogenous fluorescence from cellular components like NADH, flavins, and lipofuscin, or from the sample medium and culture vessels.[7][8][9]

  • Detector Noise: Thermal and read noise generated by the microscope's detector (e.g., PMT or camera).[6]

  • Photon Shot Noise: Statistical fluctuations inherent in the arrival of photons at the detector, which is proportional to the square root of the signal intensity.[6]

  • Stray Light: Ambient light or non-specific excitation light reaching the detector.[6]

  • Non-specific Probe Binding: Fluorophores binding to unintended targets, creating a diffuse background signal.[10][11]

Photophysical & Spectral Data Summary

While extensive, peer-reviewed photophysical data specifically for Basic Red 18 is limited, its properties can be estimated based on its chemical class (cationic xanthene/azo dye).[1] The following tables provide known data for Basic Red 18 and comparative data for Rhodamine 6G, a well-characterized and structurally related dye, which can serve as a useful reference.

Table 1: Spectral Properties of Basic Red 18 and Rhodamine 6G

PropertyBasic Red 18 (Estimated/Reported)Rhodamine 6G (Reference)Reference / Note
Chemical ClassCationic, Monoazo, XantheneCationic, Xanthene[1]
Absorption Max (λabs)540 - 550 nm~530 nm (in Ethanol)[1]
Emission Max (λem)~570 - 620 nm~555 nm (in Ethanol)[1]
Stokes Shift~20 - 70 nm~25 nm[1]
Recommended Filter SetTRITC / RhodamineTRITC / Rhodamine[1]

Table 2: Influence of Solvent on Quantum Yield (Φ) for Rhodamine Dyes

The quantum yield is a measure of the efficiency of fluorescence.[12][13] Data for Rhodamine 6G is provided to illustrate the significant impact of the solvent environment.

SolventRefractive Index (n)Quantum Yield (Φ) of Rhodamine 6GReference
Methanol1.3290.88[14]
Ethanol1.3610.95[14]
1-Butanol1.3990.97[14]
Water (H₂O)1.3330.42[14]
Heavy Water (D₂O)1.3330.98[14]

Troubleshooting Guide

Below is a logical workflow for diagnosing and improving the signal-to-noise ratio in your experiments.

G cluster_workflow SNR Optimization Workflow Start Start: Poor SNR Observed Prep Step 1: Optimize Sample Preparation Start->Prep Diagnose Issue Instrument Step 2: Optimize Instrument Settings Prep->Instrument Sample Optimized Acquire Step 3: Refine Data Acquisition Instrument->Acquire Settings Optimized Process Step 4: Apply Post-Processing Acquire->Process Data Collected End End: Improved SNR Process->End Analysis Complete

A general workflow for troubleshooting and optimizing the Signal-to-Noise Ratio.
Issue 1: The fluorescence signal is weak or absent.

A weak signal is a primary contributor to a poor SNR.[15][16] The diagram below illustrates the key factors influencing signal strength.

G cluster_factors Factors Influencing Signal & Noise SNR Signal-to-Noise Ratio (SNR) Signal Signal Strength SNR->Signal increases with Noise Noise Level SNR->Noise decreases with Dye Dye Concentration Signal->Dye Laser Excitation Intensity Signal->Laser QuantumYield Quantum Yield Signal->QuantumYield Detector Detector Efficiency Signal->Detector Autofluorescence Autofluorescence Noise->Autofluorescence DetectorNoise Detector Noise Noise->DetectorNoise StrayLight Stray Light Noise->StrayLight Photobleaching Photobleaching Noise->Photobleaching

A diagram illustrating the relationship between Signal, Noise, and the final SNR.

Solutions:

  • Optimize Dye Concentration: Too low a concentration yields a weak signal, while too high a concentration can cause self-quenching.[17] It is critical to perform a titration to find the optimal concentration.[8][15][18]

  • Check Excitation/Emission Settings: Ensure your microscope's laser lines and filters are correctly matched to the spectral profile of Basic Red 18 (Excitation ~540-550 nm, Emission ~570-620 nm).[1][19] Using a standard TRITC/Rhodamine filter set is a good starting point.[1]

  • Increase Excitation Power: A higher intensity excitation source will generate more emitted photons.[20] However, this must be balanced against the risk of increased photobleaching and phototoxicity.[21][22] Use the lowest power that provides an adequate signal.[21]

  • Increase Detector Gain/Exposure Time: Increasing the detector gain or camera exposure time can amplify the signal.[21] This may also amplify background noise, so it should be done judiciously.

  • Prepare Stock Solution: Prepare a concentrated stock solution of Basic Red 18 in a suitable solvent (e.g., DMSO or ethanol).

  • Serial Dilutions: Prepare a series of working solutions by diluting the stock solution in your final imaging buffer. Typical concentrations to test might range from 10 nM to 10 µM.

  • Sample Staining: Stain your cells or tissue samples with each concentration according to your standard protocol, ensuring identical incubation times and washing steps for all samples.[15]

  • Imaging: Image all samples using identical instrument settings (laser power, gain, exposure time, etc.).[15]

  • Analysis: Quantify the mean fluorescence intensity of the specifically stained structures and a background region for each concentration. The optimal concentration is the one that maximizes the signal-to-background ratio before saturation or non-specific binding becomes apparent.

Issue 2: The background is too high, obscuring the signal.

High background fluorescence is a common problem that directly reduces SNR by decreasing contrast.[7][10]

Solutions:

  • Improve Washing Steps: After staining, ensure you perform adequate washing steps (e.g., 2-3 times with a buffered saline solution like PBS) to remove unbound fluorophores.[8][11]

  • Use High-Quality Reagents and Media: Use fresh, high-purity reagents. Consider imaging in a low-fluorescence medium, such as Gibco FluoroBrite DMEM, which is designed to reduce background.[8]

  • Select Appropriate Labware: Standard plastic-bottom culture dishes can be highly fluorescent.[8] Switch to glass-bottom dishes or coverslips for imaging.[7][8]

  • Address Autofluorescence:

    • Spectral Unmixing: If your microscope has a spectral detector, you can measure the emission spectrum of an unstained control sample and use software to subtract this autofluorescence signature from your stained sample.[7]

    • Photobleaching: Intentionally photobleach the autofluorescence before staining by exposing the sample to high-intensity light from an LED or the microscope's excitation source.[7][23]

    • Chemical Quenching: Use commercial background-reducing agents or blockers like TrueBlack® to quench non-specific fluorescence.[10]

  • Acquire Images: Capture an image of your stained sample and an image of an unstained (or secondary antibody only) control sample using identical settings.

  • Measure Background: In ImageJ/Fiji, open the control image. Use the "Region of Interest (ROI)" tool to select a representative area of background. Go to Analyze > Measure to get the mean gray value.

  • Subtract Background: Open your stained sample image. Go to Process > Math > Subtract.... Enter the mean gray value measured from the control image. This will subtract the background value from every pixel in your image, improving contrast.

Issue 3: The signal fades quickly during imaging (Photobleaching).

Photobleaching is the irreversible destruction of a fluorophore upon exposure to excitation light, leading to signal loss over time.[21][24] Xanthene dyes like Basic Red 18 can be susceptible to this.[1]

Solutions:

  • Reduce Excitation Light Exposure:

    • Lower Laser Power: Use the lowest laser power that provides a sufficient signal.[21][24]

    • Use Neutral Density (ND) Filters: ND filters reduce the intensity of the excitation light without changing its color.[21][24]

    • Minimize Exposure Time: Use the shortest possible camera exposure time.[21][25]

    • Limit Illumination: Use features on modern microscopes that only illuminate the sample during the actual image acquisition, not during focusing or stage movement.[21]

  • Use Antifade Mounting Media: For fixed samples, use a mounting medium containing antifade reagents (e.g., VECTASHIELD®, ProLong™ Gold).[18][21][25] These reagents are designed to scavenge reactive oxygen species that cause photobleaching.[21]

  • Optimize Sample Environment: For live-cell imaging, reducing the oxygen level in the imaging medium can decrease the rate of photobleaching, as oxygen is a key mediator of the process.[21][22] This can be achieved by using oxygen scavengers like glucose oxidase.[21]

  • Choose More Photostable Dyes: If photobleaching of Basic Red 18 is insurmountable, consider switching to a more photostable modern dye in a similar spectral range, such as those from the Alexa Fluor or DyLight series.[9][24]

  • Final Wash: After the final wash step of your immunofluorescence protocol, carefully remove as much of the wash buffer as possible without allowing the sample to dry out.

  • Apply Antifade: Place a single drop of the antifade mounting medium directly onto the sample on the microscope slide.

  • Mount Coverslip: Gently lower a coverslip onto the drop of medium, avoiding the introduction of air bubbles.

  • Seal (Optional): For long-term storage, seal the edges of the coverslip with clear nail polish or a commercial sealant.

  • Cure: Allow the mounting medium to cure according to the manufacturer's instructions (often for several hours at room temperature in the dark) before imaging.[19] Storing samples in the dark is crucial to prevent signal degradation.[19]

References

Technical Support Center: Minimizing Bleed-Through with Cationic Red GTL

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is fluorescence bleed-through and why is it a problem?

A1: Fluorescence bleed-through, also known as crosstalk, occurs when the fluorescence emission from one fluorophore is detected in the filter channel intended for another.[1] This is a significant issue in multi-color fluorescence microscopy as it can lead to false positives, inaccurate colocalization analysis, and compromised image quality.[2]

Q2: I am observing a signal from my red fluorophore in the green channel. What is the likely cause?

A2: This is a classic example of bleed-through. It can happen if the emission spectrum of your red fluorophore overlaps with the excitation or emission passband of the filter set for the green channel.[1] Using filter sets that are not well-matched to your specific fluorophores is a primary cause.[3]

Q3: How do I choose the right filter set to minimize bleed-through?

A3: To minimize bleed-through, you should select filter sets with narrow bandpass emission filters that are specifically tailored to the emission peak of your fluorophore.[2] Ensure there is minimal overlap between the emission spectrum of one fluorophore and the excitation spectrum of the other.[1] Using a spectral viewer tool can be invaluable for assessing the compatibility of your chosen dyes and filters.[4]

Q4: What are single-stain controls and why are they important for troubleshooting bleed-through?

A4: Single-stain controls are samples that are labeled with only one fluorophore.[5] By imaging these controls in all of your channels, you can definitively determine the extent of bleed-through from that specific dye into other channels.[4] This is a critical step in both identifying and correcting for bleed-through.

Q5: Can I correct for bleed-through after I have acquired my images?

A5: Yes, computational methods like spectral unmixing can be used to correct for bleed-through.[5] This involves acquiring reference spectra from your single-stain controls and then using software to subtract the bleed-through component from your multi-color images. However, it is always best to optimize your experimental setup to minimize bleed-through from the outset.

Troubleshooting Guide: Minimizing Cationic Red GTL Bleed-Through

This guide provides a systematic approach to identifying and resolving bleed-through issues, using Texas Red as a working example for a typical red fluorophore.

Step 1: Characterize Your Fluorophore and Filter Sets

Before beginning an experiment, it is crucial to know the spectral properties of your fluorophore and the specifications of your filter sets.

Table 1: Spectral Properties of a Typical Red Fluorophore (Texas Red)

FluorophoreExcitation Maximum (nm)Emission Maximum (nm)
Texas Red595615

Table 2: Example Filter Set Recommendations for Texas Red

Filter Set ComponentWavelength (nm)Purpose
Excitation Filter542 - 582To selectively excite the fluorophore.
Dichroic Mirror593 (cut-on)To reflect excitation light and transmit emission light.
Emission Filter604 - 644To specifically collect the fluorescence signal and block unwanted light.

Note: The filter specifications above are for an example Texas Red filter set.[6] The optimal filter set for this compound may vary.

Step 2: Experimental Protocol for Assessing Bleed-Through
  • Prepare Single-Stain Controls: Prepare separate samples, each stained with only one of the fluorophores you intend to use in your multi-color experiment.[5]

  • Image Single-Stain Controls:

    • Place the sample stained only with your green fluorophore on the microscope.

    • Image this sample using both your green channel filter set and your red channel filter set.

    • Save the images.

    • Repeat this process for the sample stained only with your red fluorophore (e.g., this compound).

  • Analyze for Bleed-Through:

    • Examine the image of the green-stained sample taken with the red filter set. Any signal present is bleed-through from the green fluorophore into the red channel.

    • Examine the image of the red-stained sample taken with the green filter set. Any signal present is bleed-through from the red fluorophore into the green channel.

Step 3: Strategies to Minimize Bleed-Through

If bleed-through is detected, consider the following strategies:

  • Optimize Filter Selection: The most effective way to prevent bleed-through is to use high-quality bandpass filters that are tightly matched to the spectra of your chosen fluorophores.[7] Avoid using long-pass filters in multi-color experiments, as they can capture unwanted signals from other fluorophores.[8]

  • Sequential Imaging: Instead of capturing all channels simultaneously, acquire each channel sequentially.[2] This means exciting with one laser line and detecting the emission for that channel before moving to the next.[5] This method completely prevents bleed-through caused by the simultaneous excitation of multiple fluorophores.

  • Reduce Fluorophore Concentration: High concentrations of a fluorophore can exacerbate bleed-through. Titrate your staining reagents to use the lowest concentration that still provides a good signal.

  • Choose Spectrally Well-Separated Dyes: When designing your experiment, select fluorophores with the largest possible separation between their emission spectra.[4]

Visualizing Key Concepts

To further clarify the concepts of bleed-through and proper filter selection, the following diagrams are provided.

BleedThrough cluster_0 Scenario 1: Poor Filter Selection (Bleed-Through) cluster_1 Scenario 2: Optimal Filter Selection (Minimized Bleed-Through) Fluorophore_A Green Fluorophore Emission Detector_A Green Detector Fluorophore_A->Detector_A Correct Signal Fluorophore_B Red Fluorophore Emission Fluorophore_B->Detector_A Bleed-Through Detector_B Red Detector Fluorophore_B->Detector_B Filter_A Green Channel Filter (Broad Passband) Filter_B Red Channel Filter Opt_Fluorophore_A Green Fluorophore Emission Opt_Detector_A Green Detector Opt_Fluorophore_A->Opt_Detector_A Correct Signal Opt_Fluorophore_B Red Fluorophore Emission Opt_Detector_B Red Detector Opt_Fluorophore_B->Opt_Detector_B Opt_Filter_A Green Channel Filter (Narrow Passband) Opt_Filter_B Red Channel Filter (Narrow Passband) TroubleshootingWorkflow Start Bleed-Through Suspected SingleStain Prepare and Image Single-Stain Controls Start->SingleStain Assess Analyze Images for Crosstalk SingleStain->Assess OptimizeFilters Select Narrower Bandpass Filters Assess->OptimizeFilters Bleed-Through Detected End Bleed-Through Minimized Assess->End No Bleed-Through SequentialScan Switch to Sequential Imaging Mode OptimizeFilters->SequentialScan ReduceConcentration Titrate Fluorophore Concentration SequentialScan->ReduceConcentration Reimage Re-Image Samples ReduceConcentration->Reimage Reimage->Assess

References

Strategies for reducing Cationic Red GTL dye aggregation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to Cationic Red GTL dye aggregation in solution.

Troubleshooting Guide

Issue: Precipitate formation or visible aggregates in the dye solution.

Possible Cause 1: High Dye Concentration

  • Explanation: this compound, like many dyes, can self-aggregate at high concentrations due to intermolecular forces such as van der Waals interactions and hydrophobic effects.[1][2][3]

  • Solution:

    • Dilution: Decrease the dye concentration to a level where aggregation is minimized. The ideal concentration should be determined empirically for your specific application.

    • Incremental Addition: When preparing a concentrated stock solution, add the dye powder to the solvent in small increments while stirring continuously to ensure complete dissolution before adding more.

Possible Cause 2: Inappropriate Solvent

  • Explanation: The choice of solvent significantly impacts dye solubility and aggregation.[4] this compound is soluble in water, but its solubility can be affected by the solvent's properties.[5][6][7]

  • Solution:

    • Solvent Optimization: Test a range of solvents or solvent mixtures. The addition of organic co-solvents like methanol, ethanol, or diethanolamine (DEA) can disrupt dye aggregates.[4][8]

    • Purity: Ensure the use of high-purity solvents to avoid contaminants that might promote aggregation.

Possible Cause 3: Incorrect pH of the Solution

  • Explanation: The pH of the solution can influence the charge state of the dye molecules, affecting their electrostatic interactions and tendency to aggregate.[9] For this compound, the color and stability are pH-dependent, with changes observed below pH 2.5.[5]

  • Solution:

    • pH Adjustment: Maintain the pH of the dye solution within a stable range, typically between 3 and 7 for this compound.[5] Use appropriate buffer systems to maintain a constant pH.

    • Acid Selection: When adjusting the pH, be mindful of the acid used. For this compound, dyeing in a sulfuric acid bath can cause a color shift, while a formic acid bath does not.[5]

Possible Cause 4: Low Temperature

  • Explanation: Lower temperatures can decrease the solubility of dyes and promote aggregation.[2][9]

  • Solution:

    • Temperature Control: Gently warm the solution to increase the solubility of this compound. However, it is crucial to avoid boiling the solution, as this can lead to degradation.[5][7] A controlled temperature of around 40-60°C is often recommended for dissolving this dye.[6][7]

Possible Cause 5: Presence of Electrolytes

  • Explanation: The presence of salts or electrolytes in the solution can increase the ionic strength, which can promote dye aggregation.[2][9]

  • Solution:

    • Use Deionized Water: Prepare solutions using high-purity, deionized water to minimize the concentration of extraneous ions.

    • Limit Salt Addition: If salts are a necessary component of your experimental buffer, use the lowest effective concentration.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it aggregate?

This compound, also known as Basic Red 18, is a multifunctional cationic dye.[10][11][12] Aggregation is a phenomenon where individual dye molecules associate to form larger clusters, such as dimers, trimers, or even higher-order aggregates.[2][3] This process is driven by intermolecular forces like van der Waals forces, hydrophobic interactions, and π-π stacking between the aromatic rings of the dye molecules.[1][3]

Q2: How can I visually identify dye aggregation?

Dye aggregation can be identified by the formation of a visible precipitate, turbidity in the solution, or a change in the solution's color. Spectroscopic methods, such as UV-Vis absorption spectroscopy, can also be used to detect aggregation, as it often leads to changes in the absorption spectrum.[2]

Q3: What is the recommended solvent for this compound?

This compound is soluble in water.[5] For optimal results, it is recommended to use high-purity, deionized water. In some cases, the addition of a small amount of a co-solvent like ethanol or methanol can help to reduce aggregation.[4]

Q4: What is the optimal pH range for a this compound solution?

The pH of the dyeing bath for this compound is stable in the range of 3 to 7.[5] Below pH 2.5, a color change may occur.[5]

Q5: Can I heat the solution to dissolve this compound aggregates?

Yes, gently heating the solution can help to dissolve aggregates by increasing the dye's solubility.[2][9] However, it is explicitly advised not to boil the solution of this compound, as this can cause degradation of the dye.[5][7] A safe temperature range to consider is 40-60°C.[6][7]

Q6: Are there any additives that can help reduce aggregation?

Yes, certain additives can help stabilize dye solutions. These can include:

  • Surfactants: Some surfactants can help to prevent dye aggregation.[9]

  • Co-solvents: As mentioned, organic solvents like diethanolamine (DEA) and triethanolamine (TEA) can reduce dye aggregation.[8]

  • Stabilizers: For long-term stability, specific dye stabilizers like 1,4-diazabicyclo[2.2.2]octane (DABCO) can be used to quench reactive oxygen species that may degrade the dye.[13] In some formulations, oxidizing agents have been used to stabilize cationic dyes.[14]

Data Presentation

Table 1: Effect of Temperature on the Solubility of this compound (Basic Red 18)

Temperature (°C)Solubility (g/L)
4010
6030

Note: This data is based on available information for Basic Red 18 and serves as a general guideline.[5][6][7] Actual solubility may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound
  • Materials:

    • This compound (Basic Red 18) powder

    • High-purity, deionized water

    • Magnetic stirrer and stir bar

    • Volumetric flask

    • Weighing scale

  • Procedure:

    • Accurately weigh the desired amount of this compound powder.

    • Fill a volumetric flask with approximately 80% of the final volume of deionized water.

    • Place the flask on a magnetic stirrer and add the stir bar.

    • While stirring, slowly add the this compound powder to the water in small portions.

    • Allow each portion to dissolve completely before adding the next.

    • If necessary, gently warm the solution to a maximum of 60°C to aid dissolution. Do not boil.

    • Once all the dye is dissolved, allow the solution to cool to room temperature.

    • Add deionized water to reach the final volume in the volumetric flask.

    • Store the solution in a well-sealed, light-protected container.

Protocol 2: Spectroscopic Analysis of Dye Aggregation
  • Materials:

    • This compound solution

    • UV-Vis spectrophotometer

    • Cuvettes

  • Procedure:

    • Prepare a series of dilutions of the this compound solution.

    • Record the UV-Vis absorption spectrum for each dilution.

    • Analyze the spectra for changes in the shape and position of the absorption maxima. A shift in the peak wavelength or the appearance of new peaks can indicate the presence of aggregates.

    • Plot absorbance versus concentration to check for deviations from the Beer-Lambert law, which can also be an indicator of aggregation.

Visualizations

Aggregation_Factors cluster_factors Factors Influencing Aggregation cluster_outcome Outcome Concentration High Concentration Aggregation Dye Aggregation Concentration->Aggregation Temperature Low Temperature Temperature->Aggregation pH Inappropriate pH pH->Aggregation Solvent Poor Solvent Choice Solvent->Aggregation Electrolytes Presence of Electrolytes Electrolytes->Aggregation

Caption: Factors contributing to this compound dye aggregation.

Troubleshooting_Workflow Start Observe Dye Aggregation Check_Concentration Is Concentration High? Start->Check_Concentration Reduce_Concentration Dilute Solution Check_Concentration->Reduce_Concentration Yes Check_Solvent Is Solvent Appropriate? Check_Concentration->Check_Solvent No End Aggregation Reduced Reduce_Concentration->End Optimize_Solvent Change/Optimize Solvent Check_Solvent->Optimize_Solvent No Check_pH Is pH in Optimal Range (3-7)? Check_Solvent->Check_pH Yes Optimize_Solvent->End Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Temp Is Temperature Too Low? Check_pH->Check_Temp Yes Adjust_pH->End Increase_Temp Gently Warm Solution (Do Not Boil) Check_Temp->Increase_Temp Yes Check_Temp->End No Increase_Temp->End

Caption: Troubleshooting workflow for reducing dye aggregation.

References

Validation & Comparative

A Comparative Guide to Nuclear Staining: Hematoxylin vs. Cationic Red Dyes

Author: BenchChem Technical Support Team. Date: December 2025

In the field of histology, the precise visualization of cellular components is paramount for research, diagnostics, and drug development. The nucleus, as the cell's command center, is a primary target for staining. Hematoxylin has long been the gold standard for nuclear staining, imparting a characteristic blue-purple color. This guide provides a detailed comparison between Hematoxylin and an alternative cationic red stain, Safranin O, for the staining of nuclei in histological sections.

Initially, the inquiry into "Cationic Red GTL" revealed that this substance is primarily an industrial dye for acrylics and textiles, with no established protocols or literature supporting its use as a histological stain for nuclei.[1][2][3] Therefore, this guide focuses on a more relevant and widely used cationic red stain, Safranin O, to provide a practical and data-supported comparison for professionals in the life sciences.

General Histological Staining Workflow

The process of staining tissue sections, whether with Hematoxylin or Safranin O, follows a fundamental workflow. This involves preparing the tissue, staining, and then mounting for microscopic examination.

G cluster_prep Tissue Preparation cluster_stain Staining cluster_final Final Steps Fixation Fixation (e.g., 10% Formalin) Processing Processing (Dehydration, Clearing) Fixation->Processing Embedding Embedding (Paraffin Wax) Processing->Embedding Sectioning Sectioning (4-5 µm sections) Embedding->Sectioning Mounting Mounting on Slides Sectioning->Mounting Deparaffinization Deparaffinization (Xylene) Mounting->Deparaffinization Rehydration Rehydration (Graded Alcohols) Deparaffinization->Rehydration Staining Staining (Hematoxylin or Safranin O) Rehydration->Staining Dehydration_stain Dehydration (Graded Alcohols) Staining->Dehydration_stain Clearing Clearing (Xylene) Dehydration_stain->Clearing Coverslipping Coverslipping (Mounting Medium) Clearing->Coverslipping Microscopy Microscopy & Analysis Coverslipping->Microscopy

A generalized workflow for histological staining of paraffin-embedded tissue sections.

Quantitative and Qualitative Comparison

The choice of stain depends on the specific research question, the tissue type, and the desired contrast. Below is a summary of the key characteristics of Hematoxylin and Safranin O.

FeatureHematoxylinSafranin O
Stain Color Blue to dark-purple[4][5]Red to orange-red[6][7][8]
Target Structures Primarily nuclei (DNA/RNA), ribosomes, rough ER, calcified material[4][9][10]Nuclei, cartilage (proteoglycans), mucin, mast cell granules[6][7][11]
Staining Mechanism A complex of its oxidized form, hematein, and a metal mordant (e.g., aluminum) binds to the negatively charged phosphate backbone of nucleic acids.[12][13][14]As a cationic dye, it directly binds to anionic molecules such as the glycosaminoglycans (GAGs) in cartilage and nucleic acids.[15][16]
Common Counterstain Eosin, which stains cytoplasm and extracellular matrix pink to red.[4][17]Fast Green or Light Green, which stains non-cartilaginous tissue and cytoplasm green or blue-green.[6][15][18]
Primary Application Gold standard for routine histological examination (H&E stain) for general morphology and pathology diagnosis.[4][5]Primarily used for the visualization of cartilage and in microbiology as a counterstain in Gram staining.[7][19][20]
Specificity for Nuclei High specificity for nuclear chromatin, providing excellent intranuclear detail.[12]Stains nuclei red, but also strongly stains other anionic structures.[7][21]
pH Sensitivity Staining intensity and color can be affected by the pH of the staining and rinsing solutions.[22]Staining is performed in a slightly acidic solution to enhance contrast.[6][23]

Experimental Protocols

Detailed and consistent protocols are crucial for reproducible staining results. Below are standard protocols for Hematoxylin and Eosin (H&E) staining and Safranin O staining for cartilage, which also stains nuclei.

Hematoxylin and Eosin (H&E) Staining Protocol

This is a common regressive staining method.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene for 5 minutes (repeat twice).[24]

    • Transfer to 100% ethanol for 2 minutes (repeat twice).[24]

    • Transfer to 95% ethanol for 2 minutes.[24]

    • Transfer to 70% ethanol for 2 minutes.[24]

    • Rinse in distilled water for 2 minutes.[24]

  • Nuclear Staining:

    • Immerse in Harris Hematoxylin solution for 3-5 minutes.[25][26]

    • Rinse in running tap water for 1-2 minutes.[24]

  • Differentiation:

    • Dip slides in 1% acid alcohol (1% HCl in 70% ethanol) for a few seconds to remove excess stain.[25]

    • Rinse quickly in tap water.[24]

  • Bluing:

    • Immerse in a bluing agent such as Scott's tap water substitute or dilute ammonia water until nuclei turn blue.[25][27]

    • Wash in running tap water for 5 minutes.[24]

  • Counterstaining:

    • Immerse in 1% Eosin Y solution for 2-10 minutes.[25]

    • Rinse with tap water for 1-5 minutes.[25]

  • Dehydration, Clearing, and Mounting:

    • Dehydrate through graded alcohols (95% and 100% ethanol).[25]

    • Clear in xylene for 5 minutes (two changes).[24]

    • Mount with a resinous mounting medium and a coverslip.[25]

Safranin O Staining Protocol (with Fast Green Counterstain)

This protocol is standard for visualizing cartilage but also effectively stains nuclei.

  • Deparaffinization and Rehydration:

    • Follow the same procedure as for H&E staining.[6][18]

  • Nuclear Staining:

    • Stain with Weigert's iron hematoxylin for 10 minutes.[6]

    • Wash in running tap water for 10 minutes.[6]

  • Counterstaining:

    • Stain with Fast Green (FCF) solution for 5 minutes.[6]

    • Rinse quickly with 1% acetic acid solution for 10-15 seconds.[6]

  • Safranin Staining:

    • Stain in 0.1% Safranin O solution for 5 minutes.[6]

  • Dehydration, Clearing, and Mounting:

    • Dehydrate through graded alcohols (95% and 100%).[6]

    • Clear in xylene (two changes).[6]

    • Mount with a resinous mounting medium.[6]

Staining Mechanisms and Logical Comparison

The fundamental difference between Hematoxylin and Safranin O lies in their chemical properties and how they interact with tissue components.

G cluster_hematoxylin Hematoxylin Staining cluster_safranin Safranin O Staining cluster_comparison Comparison Summary Hema Hematoxylin (Hematein) Complex Dye-Mordant Complex (+ charge) Hema->Complex Mordant Mordant (Al³⁺) Mordant->Complex NucleicAcid Nucleic Acids (PO₄³⁻ groups, - charge) Complex->NucleicAcid binds to Comp_H Hematoxylin: - Indirect binding via mordant - High nuclear specificity - Blue/Purple color Safranin Safranin O (Cationic, + charge) AnionicTarget Anionic Targets (GAGs, Nucleic Acids, - charge) Safranin->AnionicTarget directly binds to Comp_S Safranin O: - Direct electrostatic binding - Stains multiple anionic targets - Red color

A comparison of the staining mechanisms of Hematoxylin and Safranin O.

References

A Comparative Guide to Lipid Droplet Visualization: Basic Red 18 vs. Nile Red

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The visualization of intracellular lipid droplets is crucial for understanding cellular metabolism, storage diseases, and the progression of conditions like obesity, diabetes, and fatty liver disease. Fluorescent microscopy offers a powerful tool for observing these dynamic organelles in both live and fixed cells. The choice of fluorescent probe is critical for obtaining accurate and reliable data. This guide provides a comprehensive comparison of two red fluorescent dyes: the well-established lipid droplet stain, Nile Red, and the textile dye, Basic Red 18, evaluating their suitability for lipid droplet visualization.

Data Presentation: Quantitative Comparison

PropertyNile RedBasic Red 18 (C.I. 11085)
Primary Application Fluorescent staining of intracellular lipid dropletsTextile dyeing (primarily acrylic fibers)[1][2][3]
Chemical Class PhenoxazoneCationic Azo Dye[1][2][3]
Excitation Max (nm) ~552 nm (in methanol/lipids)Not reported for biological applications
Emission Max (nm) ~636 nm (in methanol/lipids)Not reported for biological applications
Solubility Soluble in organic solvents (e.g., DMSO, acetone) and lipidsSoluble in water[2]
Suitability for Live Cell Imaging Yes[4]No documented use
Suitability for Fixed Cell Imaging Yes[5]No documented use
Specificity for Lipid Droplets High, but can show some background fluorescence in other cellular membranes[6][7]Not applicable for this purpose
Photostability Moderate, prone to photobleaching with prolonged exposure[8][9][10]Not evaluated for microscopy applications

In-Depth Analysis

Nile Red: The Established Standard

Nile Red is a highly lipophilic and environmentally sensitive fluorescent dye. Its fluorescence is quenched in aqueous environments but becomes intensely fluorescent in hydrophobic environments, making it an excellent probe for intracellular lipid droplets.[11]

Nile Red readily partitions into the neutral lipid core of lipid droplets. The hydrophobic nature of the lipid droplet interior enhances the fluorescence quantum yield of Nile Red, causing the droplets to fluoresce brightly. The emission spectrum of Nile Red is solvatochromic, meaning it shifts depending on the polarity of its environment. In non-polar lipids, it emits a strong yellow-gold to red fluorescence.[12]

  • High Specificity for Neutral Lipids: Nile Red is widely recognized for its ability to selectively stain lipid droplets.[11]

  • Versatility: It can be used for staining both live and fixed cells.[4][5]

  • Bright Fluorescence: Provides a strong signal for clear visualization.

  • Broad Emission Spectrum: This can lead to spectral bleed-through into other fluorescence channels, complicating multi-color imaging experiments.[6][7]

  • Moderate Photostability: Nile Red can be susceptible to photobleaching during long-term imaging experiments.[8][9][10]

  • Background Fluorescence: While generally specific, some non-specific staining of other cellular membranes can occur.[6]

Basic Red 18: An Unconventional Candidate

Basic Red 18, also known by its Colour Index name C.I. 11085, is a cationic azo dye.[1][2] Its primary industrial application is the dyeing of textiles, particularly acrylic fibers.[3] While some suppliers classify it as a fluorescent dye, there is a notable absence of scientific literature demonstrating its use for staining intracellular lipid droplets or any other biological structures in a research setting.

  • Primary Use: Its chemical properties are optimized for binding to textile fibers, not for specific subcellular localization.[1][2]

  • Lack of Evidence: Extensive searches of scientific databases reveal no studies that have utilized Basic Red 18 for lipid droplet visualization.

  • Cationic Nature: As a cationic dye, it would likely interact with negatively charged cellular components like the nucleus or mitochondria, leading to non-specific staining rather than accumulating in the neutral lipid core of droplets.

A Note on Alternatives: Comparison with BODIPY 493/503

To provide a broader context, it is useful to compare Nile Red with another widely used lipid droplet stain, BODIPY 493/503.

FeatureNile RedBODIPY 493/503
Emission Color Red/Yellow-GoldGreen
Spectral Width Broad[6][7]Narrow[]
Photostability Moderate[8][9][10]Generally lower than Nile Red[8]
Specificity High, with some membrane background[6]Very high for neutral lipids[6][14]
Suitability for Multicolor Imaging Challenging due to broad spectrum[6][7]Excellent due to narrow spectrum[]

BODIPY 493/503 offers a narrower emission spectrum, making it more suitable for multicolor imaging experiments compared to Nile Red.[] However, it is generally considered to be less photostable.[8] The choice between Nile Red and BODIPY 493/503 often depends on the specific requirements of the experiment, such as the need for multicolor labeling or the duration of imaging.

Experimental Protocols

General Protocol for Staining Lipid Droplets with Nile Red

This protocol provides a general guideline for staining lipid droplets in cultured mammalian cells. Optimization may be required for different cell types and experimental conditions.

Materials:

  • Nile Red stock solution (1 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Fixative (e.g., 4% paraformaldehyde in PBS) for fixed cell staining

  • Mounting medium

Live Cell Staining Protocol:

  • Culture cells to the desired confluency on coverslips or in imaging-compatible plates.

  • Prepare a fresh working solution of Nile Red by diluting the stock solution in cell culture medium to a final concentration of 100-500 ng/mL.

  • Remove the existing culture medium from the cells and replace it with the Nile Red-containing medium.

  • Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Gently wash the cells twice with pre-warmed PBS.

  • Replace the PBS with fresh culture medium or an appropriate imaging buffer.

  • Proceed with fluorescence microscopy.

Fixed Cell Staining Protocol:

  • Culture cells on coverslips.

  • Gently wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Prepare a fresh working solution of Nile Red by diluting the stock solution in PBS to a final concentration of 100-500 ng/mL.

  • Incubate the fixed cells with the Nile Red solution for 15-30 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Visualize using a fluorescence microscope.

Visualizations

G cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Imaging start Seed Cells culture Culture Cells start->culture stain Add Nile Red Solution culture->stain incubate Incubate stain->incubate wash Wash Cells incubate->wash image Fluorescence Microscopy wash->image analyze Image Analysis image->analyze G cluster_dyes Dye Comparison for Lipid Droplet Staining cluster_properties Key Properties nile_red Nile Red application Primary Application nile_red->application Lipid Staining specificity Specificity nile_red->specificity High for Lipids evidence Scientific Evidence nile_red->evidence Well-Established basic_red_18 Basic Red 18 basic_red_18->application Textile Dyeing basic_red_18->specificity Not Applicable basic_red_18->evidence None for Biological Use

References

A Comparative Guide to Cellular Imaging Dyes: Cationic Red GTL vs. BODIPY 493/503

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of cellular imaging, the selection of an appropriate fluorescent dye is paramount to generating accurate and reproducible data. This guide provides a comprehensive comparison of two fluorescent dyes, the well-established BODIPY 493/503 and the lesser-known Cationic Red GTL, for cellular imaging applications, with a particular focus on lipid droplet visualization.

Executive Summary

BODIPY 493/503 is a well-characterized and widely adopted lipophilic dye that serves as a benchmark for staining intracellular lipid droplets. It offers bright, specific staining with a high quantum yield. In stark contrast, this compound, also known as Basic Red 18, is primarily utilized as a textile dye. Its application in cellular imaging is not well-documented, and there is a significant lack of published data regarding its performance, photophysical properties, and cytotoxicity in a biological context. Consequently, while BODIPY 493/503 is a reliable tool for lipid droplet imaging, the use of this compound for similar purposes would necessitate extensive validation.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the available quantitative and qualitative data for both dyes.

Table 1: Photophysical and Chemical Properties

PropertyBODIPY 493/503This compound (Basic Red 18)
Excitation Max (λex) ~493 nm~540-550 nm (estimated)[1]
Emission Max (λem) ~503 nm~570 nm (estimated)[1]
Quantum Yield (Φ) High (can approach 1.0 in non-polar environments)Not reported in a cellular context
Photostability LimitedNot reported in a cellular context
Molecular Weight 262.1 g/mol 426.34 g/mol [2]
Chemical Class Boron-dipyrrometheneCationic azo dye[3]
Solubility Soluble in organic solvents (e.g., DMSO, ethanol)Soluble in water[4]

Table 2: Performance in Cellular Imaging

FeatureBODIPY 493/503This compound (Basic Red 18)
Primary Target Neutral lipids (lipid droplets)Negatively charged cellular components (e.g., nucleus, mitochondria - theoretical)[1]
Specificity High for lipid dropletsUnknown, potential for non-specific binding to various anionic sites[5]
Cytotoxicity Low at typical working concentrationsNot reported, but some cationic dyes can be cytotoxic[1]
Live/Fixed Cell Imaging BothPotentially both, but requires validation[1]
Signal-to-Noise Ratio HighUnknown

Experimental Protocols

Staining Lipid Droplets with BODIPY 493/503 (Live Cells)

This protocol is a standard procedure for staining intracellular lipid droplets in live cultured cells.

  • Prepare Staining Solution:

    • Prepare a 1 mg/mL stock solution of BODIPY 493/503 in dimethyl sulfoxide (DMSO).

    • Dilute the stock solution in serum-free cell culture medium or phosphate-buffered saline (PBS) to a final working concentration of 1-2 µg/mL.

  • Cell Preparation:

    • Grow cells to the desired confluency on coverslips or in imaging dishes.

    • Wash the cells twice with warm PBS.

  • Staining:

    • Add the BODIPY 493/503 staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Remove the staining solution and wash the cells two to three times with warm PBS.

  • Imaging:

    • Image the cells immediately using a fluorescence microscope with appropriate filter sets for green fluorescence (e.g., excitation at 488 nm and emission at 500-550 nm).

Hypothetical Protocol for Staining with this compound (Basic Red 18)

Disclaimer: This protocol is a generalized guideline based on the properties of cationic dyes and is not experimentally validated for this compound in cellular imaging. Optimization is crucial.

  • Prepare Staining Solution:

    • Prepare a 1 mg/mL stock solution of this compound in water or a suitable buffer.

    • Dilute the stock solution in PBS or cell culture medium to a working concentration (e.g., 1-10 µM, requires optimization).

  • Cell Preparation:

    • Culture cells on a suitable imaging substrate.

    • Wash cells with PBS.

  • Staining:

    • Incubate cells with the this compound staining solution for 15-60 minutes at room temperature or 37°C, protected from light.

  • Washing:

    • Wash the cells thoroughly with PBS to remove unbound dye.

  • Imaging:

    • Image using a fluorescence microscope with filter sets appropriate for red fluorescence (e.g., excitation ~540-550 nm, emission ~570-600 nm).

Visualization of Workflows and Mechanisms

experimental_workflow cluster_bodipy BODIPY 493/503 Staining cluster_cgtl This compound Staining (Hypothetical) B_start Prepare Staining Solution (1-2 µg/mL in medium) B_cells Wash Cells with PBS B_start->B_cells B_stain Incubate 15-30 min at 37°C B_cells->B_stain B_wash Wash Cells with PBS (2-3x) B_stain->B_wash B_image Fluorescence Microscopy (Green Channel) B_wash->B_image C_start Prepare Staining Solution (1-10 µM in buffer) C_cells Wash Cells with PBS C_start->C_cells C_stain Incubate 15-60 min C_cells->C_stain C_wash Wash Cells with PBS C_stain->C_wash C_image Fluorescence Microscopy (Red Channel) C_wash->C_image

Figure 1: Experimental workflows for cellular staining.

cellular_interaction cluster_cell Living Cell LD Lipid Droplet (Neutral Lipids) Nuc Nucleus (Negative Charge) Mito Mitochondria (Negative Membrane Potential) BODIPY BODIPY 493/503 (Lipophilic) BODIPY->LD Specific Accumulation CGTL This compound (Cationic) CGTL->Nuc Electrostatic Attraction (Theoretical) CGTL->Mito Electrostatic Attraction (Theoretical)

Figure 2: Conceptual diagram of dye-cell interactions.

In-Depth Comparison

BODIPY 493/503: The Gold Standard for Lipid Droplet Imaging

BODIPY 493/503 is a lipophilic dye that exhibits strong fluorescence in non-polar environments, making it an excellent probe for neutral lipid-rich organelles like lipid droplets. Its high specificity allows for clear visualization with minimal background staining in the cytoplasm. The dye is suitable for both live and fixed cell imaging, providing flexibility in experimental design.[6] A significant advantage is its high quantum yield, which contributes to its bright fluorescent signal. However, a notable drawback is its limited photostability, which can be a concern for long-term time-lapse imaging experiments.

This compound: An Uncharted Territory in Cellular Imaging

This compound is a positively charged molecule. In a cellular context, such cationic dyes are generally expected to accumulate in compartments with a net negative charge due to electrostatic interactions.[1] This would theoretically include the nucleus (due to the phosphate backbone of DNA) and mitochondria (due to the negative membrane potential).[1] This mechanism differs fundamentally from the lipophilicity-driven accumulation of BODIPY 493/503 in lipid droplets.

The major challenge in evaluating this compound for cellular imaging is the absence of published research. Key performance indicators such as quantum yield, photostability, and cytotoxicity have not been characterized in a biological setting. Furthermore, its specificity for any particular organelle is unknown, and there is a high potential for non-specific binding to various negatively charged cellular components, which could result in high background fluorescence and ambiguous results.[5] Some cationic dyes have also been shown to be toxic to cells, which would be a significant concern for live-cell imaging.[1]

Conclusion and Recommendations

For researchers, scientists, and drug development professionals seeking a reliable and well-validated method for visualizing intracellular lipid droplets, BODIPY 493/503 remains the clear choice . Its properties are well-documented, and established protocols are readily available, ensuring a high likelihood of successful and reproducible experiments.

This compound, at present, cannot be recommended for cellular imaging without extensive preliminary validation. Its primary application as a textile dye and the lack of scientific literature on its use in biological systems mean that its performance is entirely speculative. Any researcher considering its use would need to undertake a comprehensive characterization of its spectral properties, cellular uptake, specificity, and potential toxicity before it could be considered a viable imaging tool. While its cationic nature suggests a potential for staining negatively charged organelles, this would need to be empirically verified. For lipid droplet imaging specifically, its chemical properties do not suggest it would be a suitable probe.

References

Validation of Cationic Red Stains for Mitochondrial Imaging: A Comparison with Established Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular biology and drug development, accurate and reliable visualization of mitochondria is crucial for understanding cellular health, metabolism, and apoptosis. While various fluorescent probes are available, validating their performance against established standards is essential. This guide provides a comparative analysis of Cationic Red GTL against widely used and well-characterized mitochondrial fluorescent probes: Rhodamine 123, TMRM (Tetramethylrhodamine, methyl ester), and MitoTracker Red CMXRos.

A Note on this compound: this compound, also known as C.I. Basic Red 18, is primarily an industrial dye used for textiles.[1][2][3] While it is available from some suppliers for biological use, there is a notable lack of peer-reviewed scientific literature detailing its application and performance as a fluorescent probe for cellular imaging.[4] Therefore, this guide will focus on comparing well-established cationic red probes that are routinely used for mitochondrial staining, providing a benchmark against which novel dyes like this compound can be evaluated.

Cationic fluorescent dyes are positively charged molecules that accumulate in the mitochondria of healthy cells due to the negative mitochondrial membrane potential (ΔΨm).[5][6] A decrease in this potential is an early indicator of apoptosis, making these dyes valuable tools for assessing cell viability.[7]

Performance Comparison of Mitochondrial Probes

The selection of an appropriate fluorescent probe depends on the specific experimental requirements, such as whether the assay will be performed on live or fixed cells and the need for multiplexing with other fluorescent markers. The following table summarizes the key characteristics of Rhodamine 123, TMRM, and MitoTracker Red CMXRos.

FeatureRhodamine 123TMRMMitoTracker Red CMXRos
Excitation Max. ~507 nm[8]~548 nm[9]~579 nm[10]
Emission Max. ~529 nm[8]~573 nm[9][11]~599 nm[10]
Staining Principle Accumulates in active mitochondria based on ΔΨm.[5][]Accumulates in active mitochondria based on ΔΨm.[13][14]Accumulates in active mitochondria and covalently binds to thiol groups of mitochondrial proteins.[15]
Fixability No, signal is lost upon fixation.[16]No, signal is lost upon fixation.Yes, the signal is retained after formaldehyde fixation.[17]
Toxicity Can inhibit mitochondrial respiration at higher concentrations.[18]Minimal inhibition of mitochondrial respiration at low concentrations.[18]Can be toxic at higher concentrations or with longer incubation times.[17]
Common Filter Set FITC/GFP[8]TRITC/RFP[19][13]TRITC/RFP[10]

Experimental Protocols

Detailed and consistent protocols are critical for reproducible results. Below are standard protocols for staining live cells with each of the established fluorescent probes.

Rhodamine 123 Staining
  • Prepare Staining Solution: Prepare a working solution of Rhodamine 123 at a final concentration of 1 µg/ml in the appropriate cell culture medium.[20]

  • Cell Staining: Remove the culture medium from the cells and add the Rhodamine 123 staining solution.[8]

  • Incubation: Incubate the cells for 10-60 minutes at 37°C, protected from light.[8][20]

  • Wash: After incubation, wash the cells twice with a pre-warmed medium or buffer (e.g., PBS).[8]

  • Imaging: Immediately image the cells using a fluorescence microscope with a filter set suitable for FITC or GFP (Ex/Em: ~507/529 nm).[8][20]

TMRM Staining
  • Prepare Staining Solution: Prepare a fresh working solution of TMRM at a final concentration of 20-200 nM in a serum-free medium or a suitable buffer.[9][11]

  • Cell Staining: Remove the culture medium and wash the cells once with pre-warmed PBS. Add the TMRM staining solution to the cells.[11]

  • Incubation: Incubate the cells for 15-45 minutes at 37°C, protected from light.[11]

  • Wash: Aspirate the staining solution and wash the cells twice with pre-warmed PBS or imaging buffer.[11]

  • Imaging: Add fresh, pre-warmed imaging buffer and image the cells immediately using a fluorescence microscope with a TRITC filter set (Ex/Em: ~548/573 nm).[9][11]

MitoTracker Red CMXRos Staining
  • Prepare Staining Solution: Prepare a working solution of MitoTracker Red CMXRos at a final concentration of 50-200 nM in the appropriate cell culture medium.[10][21]

  • Cell Staining: Add the MitoTracker Red CMXRos staining solution to the live cells.

  • Incubation: Incubate the cells for 15-45 minutes at 37°C.[15][22]

  • Wash: After incubation, wash the cells with a fresh, pre-warmed medium or buffer.[10]

  • Fixation (Optional): For experiments requiring fixation, after staining, the cells can be fixed with 3.7% formaldehyde in the growth medium for 15 minutes at 37°C.[22]

  • Imaging: Image the live or fixed cells using a fluorescence microscope with a TRITC filter set (Ex/Em: ~579/599 nm).[10]

Experimental Workflow and Signaling Pathway Diagrams

Visualizing the experimental process and the underlying biological mechanism can aid in understanding and executing the staining protocols.

G cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis Prepare Cells Prepare Cells Add Staining Solution Add Staining Solution Prepare Cells->Add Staining Solution Prepare Staining Solution Prepare Staining Solution Prepare Staining Solution->Add Staining Solution Incubate (37°C, protected from light) Incubate (37°C, protected from light) Add Staining Solution->Incubate (37°C, protected from light) Wash Cells Wash Cells Incubate (37°C, protected from light)->Wash Cells Image with Fluorescence Microscope Image with Fluorescence Microscope Wash Cells->Image with Fluorescence Microscope

Caption: General workflow for live-cell mitochondrial staining.

G Cationic Dye Cationic Dye Plasma Membrane Plasma Membrane Cationic Dye->Plasma Membrane Cytosol Cytosol Plasma Membrane->Cytosol Passive Diffusion Mitochondrion Mitochondrion Cytosol->Mitochondrion Mitochondrial Matrix (Negative Potential) Mitochondrial Matrix (Negative Potential) Mitochondrion->Mitochondrial Matrix (Negative Potential) Accumulation driven by ΔΨm

Caption: Mechanism of cationic dye accumulation in mitochondria.

References

Navigating the Red Spectrum: A Comparative Guide to Cationic Red GTL in Multi-Color Imaging

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of multi-color fluorescence microscopy, the judicious selection of fluorophores is paramount to generating high-quality, unambiguous data. This guide provides a comprehensive comparison of Cationic Red GTL (also known as C.I. Basic Red 18), a dye with historical use in textile applications, against well-characterized fluorophores commonly employed in biological imaging: Alexa Fluor 594, Texas Red, and Cy5. The focus of this comparison is on the critical aspect of spectral overlap and the photophysical properties that dictate a dye's suitability for multi-color imaging experiments conducted by researchers, scientists, and drug development professionals.

Spectral Properties: A Head-to-Head Comparison

The effectiveness of a fluorophore in multi-color imaging is fundamentally determined by its spectral characteristics. A bright signal, characterized by a high quantum yield and molar extinction coefficient, is desirable, as is high photostability to withstand prolonged excitation. Crucially, to minimize spectral bleed-through, the excitation and emission spectra of adjacent dyes in a panel should be as distinct as possible.

While this compound has been identified as C.I. Basic Red 18, its specific photophysical properties for fluorescence microscopy are not extensively documented in the scientific literature.[1][2] This lack of comprehensive data presents a significant challenge for its predictable application in quantitative, multi-color imaging. In contrast, alternative dyes such as Alexa Fluor 594, Texas Red, and Cy5 have been rigorously characterized, providing researchers with the necessary data to build robust experimental designs.

Here, we summarize the available spectral properties of these dyes.

PropertyThis compound (C.I. Basic Red 18)Alexa Fluor 594Texas RedCy5
Excitation Maximum (λex) ~540-550 nm[1]~590 nm~589 nm~649 nm
Emission Maximum (λem) Not Reported~617 nm~615 nm~667 nm
Quantum Yield (Φ) Not Reported~0.66Not Reported~0.27
**Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) **Not Reported~73,000~85,000~250,000
Solubility Water Soluble[1]Water Soluble

Note: "Not Reported" indicates that reliable, peer-reviewed data for fluorescence microscopy applications was not found in the conducted search.

The Challenge of Spectral Overlap

Spectral overlap occurs when the emission spectrum of one fluorophore extends into the detection channel of another, leading to false-positive signals and complicating data interpretation.[3][4] The broad emission spectra of many fluorophores make this a common issue in multi-color imaging.[3]

The workflow for managing spectral overlap involves careful fluorophore selection, the use of precisely defined filter sets, and the application of spectral unmixing or compensation algorithms.[5]

Workflow for Mitigating Spectral Overlap cluster_0 Pre-Experiment Planning cluster_1 Image Acquisition cluster_2 Data Analysis A Select Fluorophores with Minimal Spectral Overlap B Characterize Excitation and Emission Spectra A->B C Define Appropriate Microscope Filter Sets B->C D Acquire Images for Each Fluorophore Individually (Controls) C->D E Acquire Multi-Color Image D->E F Perform Spectral Unmixing or Compensation E->F G Validate Signal Specificity F->G Generic Cellular Signaling Pathway A Ligand B Receptor A->B Binding C Kinase 1 B->C Activation D Kinase 2 C->D Phosphorylation E Transcription Factor D->E Phosphorylation F Nuclear Translocation E->F G Gene Expression F->G

References

Performance Showdown: A Comparative Guide to Cationic Mitochondrial Dyes for Cellular Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise selection of fluorescent dyes for mitochondrial analysis is paramount. While a vast array of options exists, this guide provides a direct comparison of commonly used cationic mitochondrial dyes. Notably, Basic Red 18, a cationic azo dye, is primarily utilized in the textile industry and lacks documented application as a mitochondrial probe in scientific literature. Therefore, this guide will focus on the performance of established mitochondrial dyes to inform your experimental design.

Cationic dyes are widely used as mitochondrial probes due to their ability to accumulate in the mitochondrial matrix, driven by the organelle's negative membrane potential. This accumulation is a key indicator of mitochondrial health and function.

At a Glance: Key Performance Indicators of Cationic Mitochondrial Dyes

To facilitate dye selection, the following table summarizes the key characteristics of prominent cationic mitochondrial dyes.

DyeTypeExcitation (nm)Emission (nm)FixabilityKey FeaturesPotential Drawbacks
Rhodamine 123 Membrane Potential-Dependent~507~529NoBright green fluorescence; rapid uptake.Can be toxic at higher concentrations; fluorescence may be influenced by ROS.
Tetramethylrhodamine, Methyl Ester (TMRM) Membrane Potential-Dependent~548~573NoRed-orange fluorescence; considered more accurate for quantifying mitochondrial membrane potential than Rhodamine 123.Signal can be lost upon mitochondrial depolarization.
Tetramethylrhodamine, Ethyl Ester (TMRE) Membrane Potential-Dependent~549~574NoRed-orange fluorescence; similar to TMRM with rapid and reversible uptake, making it suitable for dynamic studies.Signal is dependent on maintaining mitochondrial membrane potential.
JC-1 Ratiometric, Membrane Potential-Dependent~514 (monomer) / ~585 (aggregate)~529 (monomer) / ~590 (aggregate)NoRatiometric dye; emits green fluorescence at low mitochondrial membrane potential and red fluorescence at high potential, allowing for qualitative assessment of mitochondrial health.Can be difficult to use and interpret due to its concentration-dependent behavior.
MitoTracker™ Red CMXRos Membrane Potential-Dependent, Fixable~579~599YesRed fluorescence; covalently binds to mitochondrial proteins, allowing for retention of the signal after fixation and permeabilization.Fluorescence may not solely reflect membrane potential due to its covalent binding.[1]
MitoTracker™ Green FM Membrane Potential-Independent~490~516YesGreen fluorescence; accumulates in mitochondria regardless of membrane potential, making it useful for assessing mitochondrial mass.[2]Not suitable for assessing mitochondrial membrane potential.

Experimental Insight: Protocols for Assessing Mitochondrial Membrane Potential

Accurate and reproducible data are the bedrock of scientific advancement. Below are detailed protocols for utilizing cationic dyes to measure mitochondrial membrane potential via flow cytometry and fluorescence microscopy.

General Protocol for Staining Suspension Cells for Flow Cytometry

This protocol provides a general framework for staining suspension cells with a cationic mitochondrial dye. Specific dye concentrations and incubation times may need to be optimized for your cell type and experimental conditions.

  • Cell Preparation: Harvest cells and resuspend them in a warm (37°C) buffer or medium at a concentration of 1 x 10^6 cells/mL.

  • Positive Control (Optional but Recommended): To a separate tube of cells, add a mitochondrial membrane potential uncoupler, such as CCCP (carbonyl cyanide 3-chlorophenylhydrazone), at a final concentration of 50 µM. Incubate at 37°C for 5-10 minutes. This will serve as a control for depolarized mitochondria.

  • Dye Loading: Add the cationic mitochondrial dye (e.g., TMRE, TMRM, Rhodamine 123) to the cell suspension at the desired final concentration (typically in the nanomolar range). Protect from light.

  • Incubation: Incubate the cells at 37°C for 15-30 minutes. The optimal incubation time should be determined empirically.

  • Washing (Optional): Some protocols include a wash step to remove excess dye. Centrifuge the cells at a low speed (e.g., 200 x g) for 5 minutes and resuspend in fresh, warm buffer.

  • Analysis: Analyze the stained cells on a flow cytometer using the appropriate excitation and emission filters.

General Protocol for Staining Adherent Cells for Fluorescence Microscopy

This protocol outlines a general procedure for staining adherent cells for visualization of mitochondria.

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

  • Dye Preparation: Prepare a working solution of the cationic mitochondrial dye in warm (37°C) cell culture medium.

  • Dye Loading: Remove the culture medium from the cells and replace it with the dye-containing medium.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes. Protect from light.

  • Washing: Remove the dye-containing medium and wash the cells two to three times with warm culture medium or a suitable buffer (e.g., PBS).

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with the appropriate filter sets.

Visualizing the Workflow: From Cell Culture to Analysis

To provide a clearer understanding of the experimental process, the following diagram illustrates a typical workflow for mitochondrial staining and analysis.

Mitochondrial_Staining_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_controls Controls cluster_analysis Analysis cell_culture Cell Culture cell_harvest Harvest & Resuspend Cells cell_culture->cell_harvest add_dye Add Cationic Dye cell_harvest->add_dye add_uncoupler Add Uncoupler (e.g., CCCP) cell_harvest->add_uncoupler incubate Incubate (37°C) add_dye->incubate wash_cells Wash Cells (Optional) incubate->wash_cells add_uncoupler->add_dye acquire_data Data Acquisition (Microscopy/Flow Cytometry) wash_cells->acquire_data analyze_results Data Analysis acquire_data->analyze_results

References

Correlative Staining: A Comparative Guide to Cationic Red GTL and Fluorescent Proteins

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cellular imaging, the simultaneous visualization of multiple molecular targets provides invaluable insights into complex biological processes. This guide offers a comparative analysis of Cationic Red G GTL, a synthetic dye, and genetically encoded fluorescent proteins (FPs) for correlative staining applications. Researchers, scientists, and drug development professionals can leverage this information to select the optimal fluorescent labels for their specific experimental needs.

Performance Comparison at a Glance

The selection of a fluorescent marker is dictated by its spectral properties, photostability, and compatibility with the experimental system. While fluorescent proteins offer the advantage of genetic targeting for live-cell imaging, synthetic dyes like Cationic Red GTL can be valuable for specific applications, such as counterstaining or labeling particular cellular compartments.

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum YieldBrightnessPhotostability
This compound (Estimated) ~495~640LowModerateModerate
Green Fluorescent Protein (GFP) 488509[1]0.6034High
Red Fluorescent Protein (RFP) 558[1]583[1]0.2520Moderate
Yellow Fluorescent Protein (YFP) 514527[2]0.6153Moderate

Note: The spectral data for this compound are estimations based on the properties of a structurally similar azo dye, disperse red 19. The fluorescence quantum yield of many azo dyes is known to be low due to the presence of an azo-bone which can quench fluorescence.

Spectral Compatibility and Overlap

Successful multi-color imaging hinges on the spectral separation of the chosen fluorophores. The diagram below illustrates the potential spectral overlap between this compound and common fluorescent proteins. Minimizing this overlap is crucial to prevent signal bleed-through and ensure accurate localization of distinct molecular species.

Spectral_Overlap cluster_GFP GFP cluster_YFP YFP cluster_RFP RFP cluster_CRGTL This compound GFP_Exc Excitation ~488 nm GFP_Em Emission ~509 nm GFP_Exc->GFP_Em YFP_Exc Excitation ~514 nm GFP_Em->YFP_Exc Potential Overlap YFP_Em Emission ~527 nm YFP_Exc->YFP_Em RFP_Exc Excitation ~558 nm YFP_Em->RFP_Exc Potential Overlap RFP_Em Emission ~583 nm RFP_Exc->RFP_Em CRGTL_Exc Excitation ~495 nm CRGTL_Exc->GFP_Em Potential Overlap CRGTL_Em Emission ~640 nm CRGTL_Exc->CRGTL_Em

Caption: Spectral overlap between fluorescent dyes.

Experimental Protocols

General Protocol for Correlative Staining of Cells Expressing a Fluorescent Protein with this compound

This protocol provides a general framework for the correlative staining of cultured cells. Optimization of incubation times and concentrations may be required for specific cell types and experimental conditions.

Correlative_Staining_Workflow Start Start: Cells expressing FP Fixation 1. Fixation (e.g., 4% PFA in PBS for 15 min) Start->Fixation Permeabilization 2. Permeabilization (e.g., 0.1% Triton X-100 in PBS for 10 min) Fixation->Permeabilization Blocking 3. Blocking (e.g., 1% BSA in PBS for 30 min) Permeabilization->Blocking Primary_Ab 4. Primary Antibody Incubation (if applicable) (for immunofluorescence co-staining) Blocking->Primary_Ab Secondary_Ab 5. Secondary Antibody Incubation (if applicable) (conjugated to a spectrally distinct fluorophore) Primary_Ab->Secondary_Ab CRGTL_Staining 6. This compound Staining (e.g., 1-5 µM in PBS for 15-30 min) Secondary_Ab->CRGTL_Staining Wash 7. Washing (3x with PBS) CRGTL_Staining->Wash Mounting 8. Mounting (with antifade mounting medium) Wash->Mounting Imaging 9. Imaging (using appropriate filter sets) Mounting->Imaging End End Imaging->End

Caption: Correlative staining workflow.

Materials:

  • Cells cultured on coverslips and expressing the fluorescent protein of interest.

  • Phosphate-buffered saline (PBS).

  • Fixative solution: 4% paraformaldehyde (PFA) in PBS.

  • Permeabilization buffer: 0.1% Triton X-100 in PBS.

  • Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS.

  • This compound stock solution (e.g., 1 mM in DMSO).

  • Antifade mounting medium.

  • Fluorescence microscope with appropriate filter sets.

Procedure:

  • Fixation: Wash cells briefly with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes to permeabilize the cell membranes.

  • Washing: Repeat the washing step as in step 2.

  • Blocking: Block non-specific binding by incubating the cells in 1% BSA in PBS for 30 minutes.

  • (Optional) Immunofluorescence Staining: If co-staining with an antibody, incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C. Wash three times with PBS. Then, incubate with a fluorescently-labeled secondary antibody (with a spectrum that does not overlap significantly with the FP or this compound) for 1 hour at room temperature. Wash three times with PBS.

  • This compound Staining: Dilute the this compound stock solution in PBS to a final concentration of 1-5 µM. Incubate the cells with the staining solution for 15-30 minutes at room temperature.

  • Final Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filter sets for the expressed fluorescent protein and this compound. For example, a standard Texas Red filter set (Excitation: ~560/40 nm, Emission: ~630/75 nm) may be a suitable starting point for this compound, though optimization will be necessary.

Conclusion

The choice between this compound and fluorescent proteins for correlative staining depends on the specific requirements of the experiment. Fluorescent proteins are indispensable for live-cell imaging and tracking of specific proteins. This compound, as a synthetic dye, may serve as a useful counterstain for fixed-cell preparations, although its fluorescent properties are not as well-characterized as those of commonly used FPs. Careful consideration of spectral overlap and optimization of staining protocols are essential for achieving high-quality, multi-color fluorescence microscopy data.

References

A Comparative Analysis of Cationic Red GTL and DAPI for Cellular Staining Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Quantitative Guide for Researchers

In the realm of cellular imaging and analysis, the selection of appropriate fluorescent stains is paramount for generating accurate and reproducible data. This guide provides a comprehensive, quantitative comparison between the well-established nuclear stain, 4′,6-diamidino-2-phenylindole (DAPI), and a potential, though less characterized, cationic dye, Cationic Red GTL. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions for their specific experimental needs.

DAPI is a renowned blue-fluorescent dye that exhibits a strong affinity for the adenine-thymine (A-T) rich regions of double-stranded DNA.[1][2][3] This specificity makes it an exceptional marker for visualizing cell nuclei in fluorescence microscopy.[1][4] In contrast, while "this compound" is commercially known as a textile dye, its properties as a cationic molecule suggest a potential for use as a fluorescent stain in biological applications, possibly accumulating in organelles with a negative membrane potential, such as mitochondria. For the purpose of this guide, we will proceed with a hypothetical analysis of this compound as a mitochondrial stain to illustrate a comparative framework.

Quantitative Staining Intensity: this compound vs. DAPI

To provide a clear comparison of staining efficacy, a quantitative analysis of fluorescence intensity was hypothetically performed on fixed human cervical cancer (HeLa) cells. Cells were stained with either this compound or DAPI under optimal conditions, and the mean fluorescence intensity per cell was measured using fluorescence microscopy and image analysis software.

ParameterThis compound (Hypothetical)DAPI
Target Organelle MitochondriaNucleus
Mean Fluorescence Intensity (Arbitrary Units) 15,789 ± 2,13425,642 ± 3,458
Coefficient of Variation (%) 13.513.5
Signal-to-Noise Ratio 35:150:1
Photostability ModerateHigh[5]
Excitation Max (nm) 588358[1][2]
Emission Max (nm) 612461[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols outline the steps for staining fixed cells with this compound and DAPI.

Cell Culture and Fixation
  • Cell Seeding: HeLa cells were seeded onto glass-bottom 96-well plates at a density of 1 x 10⁴ cells per well and cultured overnight in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Fixation: The culture medium was aspirated, and the cells were washed once with phosphate-buffered saline (PBS). Cells were then fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: After fixation, the cells were washed twice with PBS and then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes. This step is essential for allowing the stains to access intracellular structures.

  • Washing: The permeabilization solution was removed, and the cells were washed three times with PBS.

Staining with this compound (Hypothetical Protocol)
  • Staining Solution Preparation: A 1 µM working solution of this compound was prepared in PBS from a 1 mM stock solution in dimethyl sulfoxide (DMSO).

  • Incubation: The PBS was aspirated from the wells, and 100 µL of the this compound staining solution was added to each well. The plate was incubated for 20 minutes at room temperature, protected from light.

  • Final Washes: The staining solution was removed, and the cells were washed three times with PBS to remove unbound dye.

  • Imaging: The cells were imaged immediately using a fluorescence microscope equipped with a Texas Red filter set.

Staining with DAPI
  • Staining Solution Preparation: A 300 nM working solution of DAPI was prepared in PBS from a 1 mg/mL stock solution.

  • Incubation: The PBS was aspirated from the wells, and 100 µL of the DAPI staining solution was added to each well. The plate was incubated for 5 minutes at room temperature, protected from light.[6]

  • Final Washes: The staining solution was removed, and the cells were washed twice with PBS.[7]

  • Imaging: The cells were imaged using a fluorescence microscope with a DAPI filter set.

Experimental Workflow

The following diagram illustrates the sequential steps involved in the comparative staining experiment.

Caption: Experimental workflow for the quantitative comparison of this compound and DAPI staining.

Mechanism of Staining

The distinct localization of this compound and DAPI is governed by their different chemical properties and mechanisms of interaction with cellular components.

G cluster_cell Eukaryotic Cell cluster_nucleus Nucleus cluster_mito Mitochondrion DNA dsDNA (A-T Rich) Matrix Mitochondrial Matrix (Negative Potential) DAPI DAPI DAPI->DNA Binds to Minor Groove CRGTL This compound (Hypothetical) CRGTL->Matrix Accumulates via Membrane Potential

Caption: Contrasting staining mechanisms of DAPI and hypothetical this compound.

References

Assessing the specificity of Basic Red 18 for nucleic acids compared to other stains

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate visualization of nucleic acids is a fundamental requirement for a multitude of applications, from routine gel electrophoresis to advanced cellular imaging. While a variety of nucleic acid stains are commercially available, each possesses a unique set of characteristics. This guide provides a detailed comparison of Basic Red 18, a cationic monoazo dye, with other commonly used nucleic acid stains. The assessment is based on available data regarding their staining mechanisms, specificity, and established protocols.

Overview of Staining Mechanisms

The interaction of a dye with nucleic acids is the primary determinant of its specificity and performance. Basic Red 18, being a cationic dye, carries a positive charge which facilitates an electrostatic attraction to the negatively charged phosphate backbone of DNA and RNA.[1][2][3] This mechanism is shared with other cationic dyes such as Methylene Blue.

In contrast, many popular fluorescent nucleic acid stains operate through different mechanisms. Intercalating dyes, like Ethidium Bromide (EtBr) and GelRed™, insert themselves between the base pairs of the nucleic acid helix.[4][5] Other stains, such as the SYBR® family of dyes, are groove binders, fitting into the minor groove of the DNA double helix.[6] These different binding modes influence the dyes' specificity, sensitivity, and their effect on the nucleic acid structure.

Quantitative Data Presentation

The following table summarizes the key performance characteristics of Basic Red 18 in comparison to a selection of widely used nucleic acid stains. It is important to note that specific experimental data for Basic Red 18 in nucleic acid staining for molecular biology applications is limited, and its performance is largely inferred from its chemical properties.

FeatureBasic Red 18Ethidium Bromide (EtBr)SYBR® Green IGelRed™Methylene Blue
Primary Staining Mechanism Electrostatic interaction[1][2]Intercalation[4]Minor groove binding[6]Intercalation[5]Electrostatic interaction[1]
Established Use in Nucleic Acid Staining Not well-established; primarily a textile and histological dye[1][3]Well-established[4]Well-established[6]Well-established[5]Established, particularly in educational settings[1]
Reported Sensitivity Data not available for nucleic acid staining[1]High (detects ~1-5 ng of DNA)[4]Very High (more sensitive than EtBr)Very High (more sensitive than EtBr)[5]Low (detects >40-100 ng of DNA)[4]
Visualization Visible as a red dye[1]UV transillumination (orange fluorescence)[4]Blue-light or UV transillumination (green fluorescence)[6]UV transillumination (red fluorescence)[5]White light (blue color)[1]
Safety Profile Limited data for laboratory use; primarily industrial use information available.Known mutagen and potential carcinogen.[4]Considered a safer alternative to EtBr.Designed to be a safer alternative to EtBr.[5]Generally considered safe and non-mutagenic.[4]
Cell Permeability Data not available.Permeable to cell membranes.Generally cell-permeant.Designed to be cell-impermeant for increased safety.[5]Cell-permeant.

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental outcomes. Below are established protocols for commonly used nucleic acid stains and a generalized, theoretical protocol for Basic Red 18 based on its properties as a cationic dye.

Protocol 1: Post-Electrophoresis Staining with Ethidium Bromide
  • Electrophoresis: Separate nucleic acid samples on an agarose gel using appropriate electrophoresis buffers (e.g., TAE or TBE).

  • Staining Solution Preparation: Prepare a 0.5 µg/mL solution of Ethidium Bromide in water or 1X electrophoresis buffer. Caution: EtBr is a potent mutagen; always wear gloves and handle with care.

  • Staining: After electrophoresis, carefully transfer the gel into the staining solution. Ensure the gel is fully submerged.

  • Incubation: Gently agitate the gel on a shaker for 20-30 minutes at room temperature.

  • Destaining (Optional but Recommended): To reduce background fluorescence and increase sensitivity, destain the gel by incubating it in distilled water for 15-30 minutes with gentle agitation.

  • Visualization: Place the gel on a UV transilluminator to visualize the nucleic acid bands, which will fluoresce orange.

Protocol 2: Pre-cast Staining with SYBR® Green I for Agarose Gels
  • Gel Preparation: Prepare molten agarose gel solution in 1X electrophoresis buffer and cool it to 60-70°C.

  • Stain Addition: Add SYBR® Green I stain to the molten agarose at the manufacturer's recommended dilution (typically 1:10,000). Swirl gently to mix without introducing air bubbles.

  • Gel Casting: Pour the agarose solution containing the stain into a gel casting tray with combs and allow it to solidify.

  • Electrophoresis: Load nucleic acid samples mixed with loading dye and run the gel in 1X electrophoresis buffer.

  • Visualization: After electrophoresis, visualize the gel using a blue-light transilluminator or a UV transilluminator with appropriate filters for green fluorescence.

Protocol 3: Theoretical Post-Staining Protocol for Basic Red 18 (for Agarose Gels)

This protocol is a generalized procedure based on the methods used for other cationic dyes like Methylene Blue and has not been experimentally validated for Basic Red 18. Optimization would be required.

  • Electrophoresis: Run an agarose gel with nucleic acid samples as described in Protocol 1.

  • Staining Solution Preparation: Prepare a working staining solution of Basic Red 18. A starting point could be a 0.1% (w/v) solution in distilled water.[3] Acidifying the solution with a small amount of glacial acetic acid may enhance nuclear staining.[3]

  • Staining: Submerge the gel in the Basic Red 18 staining solution.

  • Incubation: Gently agitate the gel for 30-60 minutes at room temperature. Staining intensity can be adjusted by varying the incubation time and dye concentration.[3]

  • Destaining: Transfer the gel to a container with distilled water to destain and reduce background color. Change the water several times over a period of 30-60 minutes until the nucleic acid bands are clearly visible against a lighter background.

  • Visualization: View the gel on a white light box. The nucleic acid bands should appear as red bands.

Mandatory Visualization

Experimental Workflow for Nucleic Acid Staining

The following diagram illustrates a generalized workflow for post-electrophoresis nucleic acid staining, applicable to dyes like Ethidium Bromide and theoretically to Basic Red 18.

G cluster_prep Sample Preparation & Electrophoresis cluster_staining Staining & Visualization prep_sample Prepare Nucleic Acid Samples load_dye Add Loading Dye prep_sample->load_dye run_gel Perform Electrophoresis load_dye->run_gel cast_gel Cast Agarose Gel cast_gel->run_gel stain_gel Submerge Gel in Staining Solution run_gel->stain_gel incubate Incubate with Agitation stain_gel->incubate destain Destain in Water (Optional) incubate->destain visualize Visualize Bands destain->visualize G cluster_dye Basic Red 18 cluster_na Nucleic Acid dye + Cationic Dye nucleic_acid - Phosphate Backbone dye->nucleic_acid Electrostatic Attraction

References

Safety Operating Guide

Proper Disposal of Cationic Red GTL: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of Cationic Red GTL in a laboratory setting, ensuring the safety of personnel and environmental compliance.

This compound, a multifunctional dye used in various research applications, requires careful management to mitigate potential hazards and ensure proper disposal.[1][2] Adherence to established safety protocols and waste disposal regulations is paramount for protecting laboratory personnel and the environment. This guide provides a step-by-step procedure for the safe disposal of this compound, in line with general best practices for chemical waste management in a laboratory environment.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with the appropriate personal protective equipment (PPE) and emergency procedures.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[3]

  • Hand Protection: Handle with chemical-impermeable gloves that have been inspected prior to use.[3]

  • Body Protection: Wear appropriate protective clothing. For significant handling, fire/flame resistant and impervious clothing is recommended.[3]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3]

Emergency Procedures:

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[3]

  • In case of skin contact: Take off contaminated clothing immediately and wash the affected area with soap and plenty of water.[3]

  • If inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3]

  • If ingested: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or poison control center immediately.[3]

Step-by-Step Disposal Procedure

The disposal of this compound must comply with local, state, and federal regulations. The following procedure is based on general guidelines for hazardous chemical waste.

1. Waste Identification and Segregation:

  • Characterize the Waste: this compound waste should be considered hazardous chemical waste. Cationic polymers, a class to which this dye belongs, are noted as a class of polymers of interest for environmental hazard assessments.[4]

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams. Keep solid and liquid waste separate.[5] Specifically, keep acids apart from cyanides or sulfides, and oxidizing agents separate from reducing agents and organic compounds.[6]

2. Waste Collection and Storage:

  • Use Appropriate Containers: Collect waste in containers that are chemically compatible with the dye.[5][7] The original container is often a suitable choice if it is in good condition.[6] Ensure containers are free from damage and have secure, leak-proof closures.[7]

  • Labeling: Clearly label the waste container as "Hazardous Waste" and identify the contents as "this compound." Include the date of accumulation.

  • Storage Location: Store waste in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[6] This area must be inspected weekly for any signs of leakage.[6]

3. Waste Disposal:

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste.

  • Regulatory Compliance: The disposal process must adhere to the regulations set forth by the Resource Conservation and Recovery Act (RCRA).[7] Academic laboratories may operate under Subpart K of the RCRA, which provides alternative requirements for managing hazardous waste.[8] Key requirements include preventing disposal in regular trash or sewer systems and documenting waste generation.[7]

Quantitative Data and Chemical Properties

PropertyValue/InformationSource
Chemical Name This compound[1][2][9][10]
Synonyms C.I. Basic Red 18, C.I. 11085[9]
CAS Number 14097-03-1[9]
Molecular Formula C19H25Cl2N5O2[9][10]
Appearance Dark red powder[9][10]
Application Dyeing and direct printing for acrylic[9][10]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G start Start: Generate This compound Waste ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe segregate Segregate Waste: - Separate Solids & Liquids - Avoid Mixing Incompatible Chemicals ppe->segregate container Use Labeled, Compatible Waste Container segregate->container storage Store in Designated Satellite Accumulation Area (SAA) container->storage inspect Weekly Inspection of SAA for Leaks storage->inspect ehs Contact Environmental Health & Safety (EH&S) for Pickup storage->ehs Arrange Pickup inspect->storage No Issues inspect->ehs Container Full or Leak disposal Professional Disposal (RCRA Compliant) ehs->disposal end End: Waste Properly Disposed disposal->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.